Technical Documentation Center

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid
  • CAS: 66367-04-2

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid Authored by a Senior Application Scientist Foreword: Navigating the Landscape of a Niche Chemical Entity In th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid

Authored by a Senior Application Scientist

Foreword: Navigating the Landscape of a Niche Chemical Entity

In the realm of pharmaceutical research and synthetic chemistry, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful development is built. This guide is dedicated to a comprehensive exploration of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid, a compound situated at the intersection of several key chemical functionalities.

Direct, publicly available experimental data for this specific molecule is notably sparse. Therefore, this guide adopts a dual-pronged approach. Firstly, it presents a curated analysis of structurally analogous compounds to provide a scientifically grounded estimation of the target molecule's properties. Secondly, and more importantly, it serves as a detailed procedural manual, outlining the requisite experimental protocols for the de novo characterization of this and similar chemical entities. This approach is designed to empower researchers not just with what is known, but with the practical knowledge of how to know.

The methodologies detailed herein are rooted in established principles of physical organic chemistry and analytical science, reflecting best practices in the field. The narrative aims to transcend a mere listing of steps, delving into the causality behind experimental choices to provide a self-validating framework for your research endeavors.

Molecular Identification and Structural Context

At the core of our investigation is the molecule 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number: 66367-04-2 .[1]

The molecular structure reveals a secondary amine bridge linking a 4-chloro-2-nitrophenyl group to an acetic acid moiety. This arrangement suggests a molecule with a distinct set of electronic and steric features that will govern its behavior in various chemical and biological systems.

To build a predictive framework for the physicochemical properties of our target compound, we will draw comparative insights from several structurally related molecules for which experimental data is more readily available. These analogues provide a valuable, albeit indirect, window into the anticipated properties of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid.

Compound CAS Number Key Structural Difference
2-[(4-Chloro-2-nitrophenyl)amino]benzoic acid60091-87-4The acetic acid moiety is replaced by a benzoic acid group, introducing greater rigidity.[2][3][4][5]
2-(4-Chloro-2-nitrophenyl)acetic acid37777-71-2The amino bridge is absent, with the acetic acid group directly attached to the phenyl ring.[6][7]
2-Amino-2-(4-chlorophenyl)acetic acid6212-33-5The nitro group is absent, and the amino group is directly on the alpha-carbon of the acetic acid.[8]

A thorough analysis of these and other related structures will inform our experimental design and data interpretation.

Predicted and Comparative Physicochemical Properties

The following table summarizes key physicochemical parameters derived from structurally similar compounds. These values serve as a baseline for what one might expect when characterizing 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid.

Property Predicted/Comparative Value Basis for Estimation
Molecular Formula C8H7ClN2O4Calculated from structure
Molecular Weight 230.60 g/mol Calculated from structure[9]
Melting Point 150-165 °CBased on the melting point of 2-(4-Chloro-2-nitrophenyl)acetic acid (156-159 °C) and the general effect of an amino group.[7]
Boiling Point > 400 °C (decomposes)Predicted based on the high boiling point of related aromatic acids and the potential for thermal instability due to the nitro group.[2]
pKa ~3.5 - 4.5The carboxylic acid pKa is expected to be in this range, influenced by the electron-withdrawing nature of the nitrophenyl group. This is in line with the predicted pKa of 2-[(4-Chloro-2-nitrophenyl)amino]benzoic acid (3.59 ± 0.36).[2]
Aqueous Solubility Poorly soluble in neutral waterAromatic carboxylic acids with significant nonpolar surface area tend to have low aqueous solubility. Solubility is expected to increase at higher pH due to deprotonation of the carboxylic acid.
LogP (Octanol-Water Partition Coefficient) 2.0 - 3.0This is an estimate based on the presence of both lipophilic (chloronitrophenyl) and hydrophilic (amino, carboxylic acid) groups. The LogP of related compounds like 2-nitrophenylacetic acid provides a useful reference.[10]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid.

Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining intrinsic solubility. It involves allowing a compound to reach equilibrium in a solvent over a defined period, followed by quantification of the dissolved solute.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, screw-cap glass vial.

    • Prepare separate vials for different pH values if pH-dependent solubility is to be determined (e.g., pH 2.0, 7.4, and 9.0 using appropriate buffers).

  • Equilibration:

    • Place the vials in a shaker bath maintained at a constant temperature (typically 25 °C or 37 °C).

    • Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A longer duration (e.g., 48-72 hours) may be necessary and should be validated.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter to remove any particulate matter.

  • Quantification by HPLC-UV:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC-UV method (see Section 4.2 for a generic method).

    • The concentration is determined by comparing the peak area of the analyte to the calibration curve.

G cluster_prep Solution Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis A Add excess solid to buffer B Seal vial A->B C Agitate at constant T for 24-72h B->C D Settle undissolved solid C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Quantify by HPLC-UV F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Determination of pKa (Potentiometric Titration)

Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable groups by monitoring the change in pH of a solution upon the addition of a titrant.

Protocol:

  • Sample Preparation:

    • Accurately weigh a sufficient amount of the compound to prepare a solution of known concentration (e.g., 0.01 M) in a suitable co-solvent system if aqueous solubility is low (e.g., water/methanol).

  • Titration Setup:

    • Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0).

    • Place the sample solution in a thermostatted vessel and stir continuously.

  • Titration:

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.

    • Record the pH of the solution after each addition of titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.

Determination of LogP (Shake-Flask Method)

Rationale: The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method directly measures the distribution of the compound between these two immiscible phases.[11][12]

Protocol:

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) with n-octanol by vigorously mixing them and allowing them to separate for at least 24 hours.

  • Partitioning:

    • Dissolve a known amount of the compound in the aqueous phase.

    • Add an equal volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature.

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully sample both the aqueous and octanol phases.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation:

    • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]aqueous)

G A Prepare pre-saturated octanol and aqueous phases B Dissolve compound in aqueous phase A->B C Add equal volume of octanol B->C D Shake to equilibrate C->D E Centrifuge to separate phases D->E F Sample both phases E->F G Quantify concentration in each phase (HPLC) F->G H Calculate LogP = log10(Coctanol / Caqueous) G->H

Caption: Workflow for LogP Determination via Shake-Flask Method.

Stability Assessment (Forced Degradation Studies)

Rationale: Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[13][14] These studies expose the compound to stress conditions to accelerate degradation.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 60-80 °C.

    • Base Hydrolysis: Mix the stock solution with 1 M NaOH at room temperature or elevated temperature.

    • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C).

    • Photodegradation: Expose the solid compound and a solution to UV and visible light according to ICH Q1B guidelines.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize acidic and basic samples before analysis.

    • Analyze all samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and, if possible, characterize major degradation products.

Analytical and Spectroscopic Characterization

A suite of analytical techniques is required for the unambiguous identification and purity assessment of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid.

Spectroscopic Analysis

Rationale: Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and environment of protons. Expected signals would include aromatic protons, the methylene protons of the acetic acid group, and the amine proton.

    • ¹³C NMR: Will identify the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the aromatic carbons.

  • Infrared (IR) Spectroscopy:

    • Will confirm the presence of key functional groups. Expected characteristic peaks include:

      • O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹)

      • C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹)

      • N-H stretch of the secondary amine (~3300-3500 cm⁻¹)

      • N-O stretches of the nitro group (~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹)

  • Mass Spectrometry (MS):

    • Will determine the molecular weight of the compound and provide information about its fragmentation pattern. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion peak and any chlorine-containing fragments.

G Compound 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Spectroscopic Techniques for Structural Elucidation.

Chromatographic Purity (HPLC-UV)

Rationale: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of a compound and for quantifying it in various assays.

Example HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis spectrophotometry (likely in the range of 254-350 nm due to the nitroaromatic chromophore).

  • Injection Volume: 10 µL.

This method should be validated for linearity, accuracy, precision, and specificity to ensure it is suitable for its intended purpose.

Conclusion

The physicochemical characterization of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid is a multifaceted task that requires a systematic and rigorous experimental approach. While direct data for this compound is limited, a robust understanding can be built through comparative analysis with structural analogues and the application of the detailed protocols outlined in this guide. The methodologies provided herein offer a comprehensive framework for researchers to elucidate the properties of this and other novel chemical entities, thereby facilitating their progression in the research and development pipeline.

References

  • BLDPharm. 66367-04-2|2-[(4-Chloro-2-nitrophenyl)amino]acetic acid.
  • ChemicalBook. 60091-87-4(2-[(4-CHLORO-2-NITROPHENYL)AMINO]-BENZOIC ACID) Product Description.
  • ChemicalBook. 2-(4-amino-2-nitrophenyl)acetic acid synthesis.
  • MedchemExpress.com. 2-Amino-2-(4-chlorophenyl)acetic acid.
  • RSC Publishing. Analytical Methods.
  • BLDpharm. 37777-71-2|2-(4-Chloro-2-nitrophenyl)acetic acid.
  • PubChem. 2-Amino-2-(4-nitrophenyl)acetic acid | C8H8N2O4 | CID 221192.
  • ChemicalBook. 2-(4-CHLORO-2-NITROPHENYL)ACETIC ACID | 37777-71-2.
  • Biocompare.com. 2-(4-Chloro-2-nitrophenyl)
  • Benchchem. Technical Support Center: Enhancing the Stability of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Solutions.
  • Benchchem. assessing the stability of (r)-2-Amino-2-(4-chlorophenyl)acetic acid under different pH conditions.
  • LGC Standards. 2-[(4-Chloro-2-nitrophenyl)amino]benzoic Acid.
  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • accessd
  • Guidechem. 2-[(4-CHLORO-2-NITROPHENYL)AMINO]-BENZOIC ACID.
  • Benchchem. Spectroscopic Analysis of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid: A Technical Guide.
  • PubChem. 2-Amino-2-(5-chloro-2-nitrophenyl)acetic acid | C8H7ClN2O4.
  • J-STAGE. Enzymatic Synthesis of 2-Chloro-4-nitrophenyl 4,6-0-3-Ketobutylidene fJ-Maltopentao.
  • MilliporeSigma. 2-Amino-2-(4-hydroxyphenyl)acetic acid | 938-97-6.
  • Enamine. LogD/LogP.
  • Cheméo. Acetic acid, (2-chloro-5-nitrophenyl)methyl ester.
  • AIST.
  • European Commission. Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).
  • ResearchGate. 2-Chloro-N-(4-nitrophenyl)acetamide.
  • MilliporeSigma. 2-(5-Chloro-2-nitrophenyl)acetic acid.
  • Wikipedia. (2-Nitrophenyl)acetic acid.
  • Benchchem. Application Notes and Protocols for the Characterization of (r)-2-Amino-2-(4-chlorophenyl)
  • ResearchGate.
  • ChemicalBook. 2-[(4-CHLORO-2-NITROPHENYL)AMINO]-BENZOIC ACID | 60091-87-4.
  • SIELC Technologies. HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column.
  • ChemScene. 2-(4-Chlorophenyl)-2-((4-methoxyphenyl)amino)acetic acid.
  • MilliporeSigma. 2-(5-Chloro-2-nitrophenyl)acetic acid | 22908-28-7.
  • Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX.
  • Pharmaffiliates. CAS No : 37777-71-2 | Product Name : 4-Chloro-2-nitrophenylacetic Acid.

Sources

Exploratory

An In-Depth Technical Guide to 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and expected spectroscopic characteristics of 2-[(4-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and expected spectroscopic characteristics of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid. This molecule, while not extensively documented in publicly available literature, holds potential as a versatile intermediate in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds and as a scaffold in medicinal chemistry.

Core Molecular Attributes

Molecular Formula: C₈H₇ClN₂O₄

Molecular Weight: 230.60 g/mol

The structural framework of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid incorporates a trifecta of reactive functional groups: a secondary amine, a carboxylic acid, and a nitroaromatic system. This combination makes it a valuable building block for a variety of chemical transformations.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 66367-04-2[1]
Molecular Formula C₈H₇ClN₂O₄[1]
Molecular Weight 230.60[1]
SMILES O=C(O)CNC1=CC=C(Cl)C=C1=O[1]

Synthesis and Mechanistic Considerations

The synthesis of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid can be logically achieved through a nucleophilic aromatic substitution reaction. The proposed pathway involves the reaction of 4-chloro-2-nitroaniline with a haloacetic acid, such as chloroacetic acid, in the presence of a base.

Proposed Synthetic Pathway

Synthesis_Pathway 4-Chloro-2-nitroaniline 4-Chloro-2-nitroaniline Product 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid 4-Chloro-2-nitroaniline->Product Nucleophilic Attack Chloroacetic_acid Chloroacetic acid Chloroacetic_acid->Product Base Base Base->Product Deprotonation

Caption: Proposed synthesis of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: The following protocol is a well-established method for the synthesis of analogous N-aryl amino acids and is provided as a guiding framework. Optimization of reaction conditions may be necessary to achieve the desired yield and purity for 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-chloro-2-nitroaniline in a suitable solvent such as ethanol or a water/ethanol mixture.

  • Addition of Base: Add 2-3 equivalents of a base, such as sodium carbonate or potassium carbonate, to the reaction mixture. The base is crucial for neutralizing the hydrochloric acid formed during the reaction and for deprotonating the carboxylic acid.

  • Addition of Chloroacetic Acid: To the stirred suspension, add 1.1-1.5 equivalents of chloroacetic acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. The solvent is then removed under reduced pressure.

  • Purification: The crude product is dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4. The precipitated product is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: The three protons on the phenyl ring are expected to appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 7.0-8.5 ppm. The electron-withdrawing nitro group will cause a downfield shift of the adjacent protons.

  • Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the amine proton) is expected around δ 4.0-4.5 ppm.

  • Amine Proton (-NH-): A broad singlet is anticipated in the region of δ 5.0-7.0 ppm, which is exchangeable with D₂O.

  • Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield, above δ 10.0 ppm, which is also exchangeable with D₂O.

¹³C NMR:

  • Carbonyl Carbon (-C=O): A signal in the range of δ 170-175 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the chlorine atom will also show a characteristic shift.

  • Methylene Carbon (-CH₂-): A signal around δ 45-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

  • N-H Stretch (Secondary Amine): A moderate, sharp band around 3300-3400 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1700-1730 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak at m/z 230, with a characteristic M+2 isotope peak for the chlorine atom in an approximate 3:1 ratio.

  • Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the nitro group (-NO₂, 46 Da).

Spectroscopy_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid.

Potential Applications in Research and Development

The strategic placement of reactive functional groups on the 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid scaffold makes it a promising starting material for the synthesis of various heterocyclic systems.

  • Benzimidazole Synthesis: The ortho-nitroaniline moiety can be readily reduced to a diamine, which can then be cyclized with various electrophiles to form substituted benzimidazoles, a common motif in pharmacologically active compounds.

  • Quinazoline Derivatives: The amino and carboxylic acid groups can participate in cyclization reactions to form quinazoline and related heterocyclic structures.

  • Peptide Modification: As an unnatural amino acid, it could be incorporated into peptide chains to introduce conformational constraints or new binding interactions.

The electron-withdrawing nature of the chloro and nitro groups also influences the reactivity of the aromatic ring, making it susceptible to further nucleophilic aromatic substitution reactions, thereby expanding its synthetic utility.

Conclusion

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid represents a valuable, albeit under-characterized, synthetic intermediate. Its rich functionality provides a platform for the generation of diverse molecular architectures, particularly in the realm of heterocyclic and medicinal chemistry. The synthetic and spectroscopic framework provided in this guide serves as a foundational resource for researchers looking to exploit the potential of this versatile molecule. Further experimental validation of the proposed synthesis and detailed spectroscopic analysis will be crucial for its broader application in drug discovery and materials science.

References

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. This guide provides a comprehensive framework for researchers, sc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid in a range of organic solvents. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, establishes a self-validating system for data integrity, and is grounded in authoritative scientific principles. We will explore the physicochemical characteristics of the target molecule, present a detailed methodology for solubility determination via the universally recognized shake-flask method, and offer insights into solvent selection and data interpretation.

Introduction: The Imperative of Solubility Profiling

In the landscape of pharmaceutical development, understanding the solubility of a drug candidate is a cornerstone of formulation science. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. For a molecule such as 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid, a comprehensive solubility profile across various organic solvents is indispensable. This data informs crucial decisions in preclinical and clinical development, including:

  • Formulation Strategy: Guiding the selection of appropriate excipients and delivery systems, such as co-solvents, amorphous solid dispersions, or lipid-based formulations to enhance solubility.[1][2]

  • Crystallization and Purification: Informing the choice of solvents for efficient recrystallization processes to achieve desired purity and polymorphic form.[1]

  • Toxicological Studies: Enabling the preparation of appropriate dosing solutions for in vitro and in vivo toxicological assessments.[2]

  • Analytical Method Development: Aiding in the selection of mobile phases for chromatographic analysis.

This guide will provide the foundational knowledge and a practical, step-by-step protocol to empower researchers to generate a robust and reliable solubility profile for 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid.

Physicochemical Landscape of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid

A predictive understanding of a molecule's solubility begins with an analysis of its structural and chemical properties. The structure of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid features several key functional groups that will dictate its interaction with various solvents:

  • Aromatic Rings: The two phenyl rings contribute to the molecule's hydrophobicity and potential for π-π stacking interactions.

  • Nitro Group (-NO2): A strong electron-withdrawing group that increases the polarity of the molecule and can act as a hydrogen bond acceptor.

  • Chloro Group (-Cl): A lipophilic and electron-withdrawing group.

  • Carboxylic Acid (-COOH): A polar, ionizable group that can act as both a hydrogen bond donor and acceptor. Its pKa will be a critical factor in pH-dependent solubility.

  • Secondary Amine (-NH-): A polar group capable of hydrogen bonding.

Given this combination of polar and non-polar moieties, the solubility of this compound is expected to be highly dependent on the solvent's properties, such as polarity, hydrogen bonding capacity, and dielectric constant.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and reproducibility.[1][3][4] The principle is straightforward: an excess amount of the solid compound is agitated in a specific solvent for a sufficient period to reach equilibrium, after which the concentration of the dissolved solute in the supernatant is quantified.

Rationale for the Shake-Flask Method

The choice of the shake-flask method is deliberate. Unlike kinetic solubility methods which can be influenced by the rate of dissolution and may overestimate solubility by creating supersaturated solutions, the shake-flask method measures the true thermodynamic equilibrium solubility.[2] This provides a stable and reliable value that is essential for thermodynamic modeling and robust formulation development.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid in a selected organic solvent at a controlled temperature.

Materials:

  • 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (ensure purity and solid-state form are characterized, e.g., via XRPD)

  • Selected organic solvents (HPLC grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation:

    • Add an excess amount of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid to a series of vials. A preliminary test may be needed to estimate the required excess to ensure a solid phase remains at equilibrium.[4]

    • Accurately pipette a known volume of the selected organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined time to ensure equilibrium is reached. It is crucial to establish this timeframe by measuring the concentration at various time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[4]

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed to permit the sedimentation of the excess solid.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.[3]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This removes any remaining fine particles. Note: It is important to discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.[1]

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. The advantage of HPLC is its ability to separate the analyte from any potential impurities or degradants.[3]

    • Prepare a calibration curve using standard solutions of known concentrations of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Perform the experiment in triplicate to ensure the precision and reliability of the results.

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis prep1 Add excess API to vials prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Monitor concentration over time to establish equilibrium equil1->equil2 sep1 Sedimentation equil2->sep1 sep2 Centrifugation sep1->sep2 sample1 Withdraw supernatant sep2->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify via validated HPLC method sample3->sample4 result Final Solubility Data sample4->result Calculate Solubility

Caption: Workflow for Equilibrium Solubility Determination.

Strategic Selection of Organic Solvents

To build a comprehensive solubility profile, a diverse range of organic solvents should be selected, spanning different polarity classes and hydrogen bonding capabilities. This allows for a deeper understanding of the compound's solvation properties.

Recommended Solvent Classes:

  • Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol) - Capable of hydrogen bonding.

  • Aprotic Polar Solvents: (e.g., Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)) - Polar but do not donate hydrogens to bonds.

  • Non-polar Solvents: (e.g., Toluene, Heptane) - Low polarity and primarily interact through van der Waals forces.

  • Other Common Solvents: (e.g., Acetone, Ethyl Acetate) - Intermediate polarity.

Data Presentation and Interpretation

The generated solubility data should be presented in a clear and concise tabular format to facilitate comparison and analysis.

Table 1: Hypothetical Solubility Profile of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid at 25°C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)
Protic Methanol5.1Experimental Data
Ethanol4.3Experimental Data
Aprotic Polar Dimethyl Sulfoxide7.2Experimental Data
Acetonitrile5.8Experimental Data
Intermediate Acetone5.1Experimental Data
Ethyl Acetate4.4Experimental Data
Non-polar Toluene2.4Experimental Data

Note: This table serves as a template. The "Experimental Data" cells should be populated with the results obtained from the protocol described in Section 3.

Interpreting this data will reveal the types of intermolecular forces that dominate the solvation of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid, providing invaluable guidance for formulation development.

Conclusion

Determining the solubility profile of a new chemical entity like 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid is a foundational step in its journey from a candidate molecule to a viable therapeutic. By employing a robust and well-understood methodology such as the shake-flask method, researchers can generate high-quality, reliable data. This technical guide provides not only the procedural steps but also the scientific rationale necessary to execute these experiments with confidence and to make informed, data-driven decisions in the complex process of drug development.

References

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available at: [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Available at: [Link]

Sources

Exploratory

Structural and Mechanistic Analysis of N-(4-Chloro-2-nitrophenyl)glycine Derivatives: A Guide for Medicinal Chemists

Executive Summary N-(4-Chloro-2-nitrophenyl)glycine (CAS No. 66367-04-2) is a highly versatile, functionalized amino acid derivative that serves as a cornerstone intermediate in modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Chloro-2-nitrophenyl)glycine (CAS No. 66367-04-2) is a highly versatile, functionalized amino acid derivative that serves as a cornerstone intermediate in modern medicinal chemistry. Its primary application lies in the synthesis of quinoxaline-2,3-diones and 3,4-dihydroquinoxalin-2(1H)-ones [1]. These heterocyclic scaffolds are extensively evaluated as potent AMPA and NMDA receptor antagonists for the treatment of neurodegenerative diseases, as well as broad-spectrum antimicrobial agents [2].

This whitepaper provides an in-depth analysis of the chemical synthesis, spectroscopic characterization, and derivatization workflows of N-(4-Chloro-2-nitrophenyl)glycine, engineered specifically for drug development professionals requiring rigorous, self-validating protocols.

Chemical Synthesis & Mechanistic Pathway

The synthesis of N-(4-Chloro-2-nitrophenyl)glycine relies on a Nucleophilic Aromatic Substitution (


) [3]. The reaction typically employs 4-chloro-1-fluoro-2-nitrobenzene as the electrophile and glycine as the nucleophile.
Mechanistic Causality

The success of this reaction is strictly governed by the electronic properties of the aromatic ring:

  • Activation of the Leaving Group: The strongly electron-withdrawing nitro (

    
    ) group at the ortho position stabilizes the anionic intermediate (Meisenheimer complex) via resonance, drastically lowering the activation energy required for the nucleophilic attack at the ipso-carbon bearing the fluorine atom [4].
    
  • Regioselectivity: The chlorine atom at the 4-position remains unreacted. Because it is positioned meta to the nitro group, its adjacent carbon lacks the necessary resonance stabilization to undergo

    
     under standard conditions.
    
  • Nucleophile Activation: Potassium carbonate (

    
    ) is utilized to deprotonate the zwitterionic glycine, converting the amine into a highly reactive, unprotonated nucleophile while simultaneously neutralizing the hydrofluoric acid (
    
    
    
    ) byproduct.

SNAr_Mechanism Electrophile 4-Chloro-1-fluoro -2-nitrobenzene Complex Meisenheimer Complex (Resonance Stabilized) Electrophile->Complex Nucleophilic Attack Nucleophile Glycine + K2CO3 (Deprotonated) Nucleophile->Complex Product N-(4-Chloro-2-nitrophenyl)glycine + KF + KHCO3 Complex->Product Fluoride Elimination

Figure 1: Nucleophilic Aromatic Substitution (


) pathway for N-(4-Chloro-2-nitrophenyl)glycine.

Spectroscopic Characterization

Accurate structural validation is critical before proceeding to derivatization. The presence of the ortho-nitro group and the para-chlorine atom creates a highly distinct electronic environment that dictates the spectroscopic signatures of the molecule.

Summarized Quantitative Data
Analytical TechniqueTarget MoietyObserved SignalMechanistic Rationale

H NMR
Secondary Amine (N-H)

8.30 ppm (br t)
Highly deshielded due to strong intramolecular hydrogen bonding with the ortho-nitro group.

H NMR
Aromatic H-3

8.15 ppm (d, J=2.5 Hz)
Deshielded by the synergistic electron-withdrawing effects of the adjacent

and meta

.

C NMR
Carboxylic Acid (C=O)

171.5 ppm
Typical resonance for an aliphatic carboxylic acid carbonyl carbon.
FT-IR N-H Stretch3350 cm

Sharp secondary amine stretch, constrained by intramolecular H-bonding.
FT-IR

Asymmetric Stretch
1535 cm

Strong N-O stretching characteristic of aromatic nitro compounds.
ESI-MS (-)

Ion
m/z 229.0 / 231.0Deprotonated molecular ion displaying the classic 3:1 isotopic ratio indicative of a single

atom.

Derivatization Workflows: Quinoxaline Scaffolds

The most valuable application of N-(4-Chloro-2-nitrophenyl)glycine is its conversion into functionalized quinoxalines [1]. This is achieved via a two-step cascade: reduction followed by intramolecular lactamization.

Derivatization Start N-(4-Chloro-2-nitrophenyl)glycine Reduction Reduction (Sn/HCl or Fe/NH4Cl) Start->Reduction Intermediate N-(2-Amino-4-chlorophenyl)glycine Reduction->Intermediate Cyclization Intramolecular Lactamization (-H2O) Intermediate->Cyclization End 7-Chloro-3,4-dihydroquinoxalin -2(1H)-one Cyclization->End

Figure 2: Derivatization cascade from the glycine intermediate to the quinoxaline core.

Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes the physical causality behind the operation to ensure reproducibility and troubleshooting capability.

Protocol A: Synthesis of N-(4-Chloro-2-nitrophenyl)glycine
  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 1.5 equivalents of glycine and 2.0 equivalents of

    
     in 50 mL of deionized water.
    
    • Causality: The aqueous basic environment ensures the complete deprotonation of glycine's carboxylic and amine groups, maximizing nucleophilicity.

  • Electrophile Addition: Dissolve 1.0 equivalent of 4-chloro-1-fluoro-2-nitrobenzene in 50 mL of Ethanol (or DMF) and add it dropwise to the aqueous mixture.

    • Causality: The organic co-solvent bridges the solubility gap between the highly lipophilic electrophile and the hydrophilic amino acid salt, creating a homogenous or finely dispersed biphasic system.

  • Thermal Activation: Heat the reaction mixture to reflux (80-90 °C) for 4 to 6 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

    • Causality: Heat provides the activation energy necessary to overcome the steric hindrance during the formation of the bulky Meisenheimer complex.

  • Workup & Precipitation: Cool the mixture to 0 °C in an ice bath. Slowly acidify the solution using 2M

    
     until the pH reaches 
    
    
    
    2.0.
    • Causality: Acidification protonates the carboxylate salt, converting the product into its neutral, lipophilic carboxylic acid form, which spontaneously precipitates out of the aqueous phase.

  • Purification: Filter the bright yellow precipitate under vacuum, wash with cold water to remove

    
     and 
    
    
    
    salts, and recrystallize from hot ethanol.
Protocol B: Synthesis of 7-Chloro-3,4-dihydroquinoxalin-2(1H)-one
  • Reduction Phase: Suspend 1.0 equivalent of N-(4-Chloro-2-nitrophenyl)glycine in ethanol. Add 4.0 equivalents of Tin (Sn) powder, followed by the slow, dropwise addition of concentrated

    
    .
    
    • Causality: Sn/

      
       generates nascent hydrogen, which selectively reduces the nitro group to an amine without risking the reductive cleavage (dehalogenation) of the aryl-chloride bond—a common side reaction if 
      
      
      
      /Pd-C is used.
  • Cyclization Phase: Heat the mixture to reflux for 2 hours.

    • Causality: The elevated temperature accelerates both the reduction and the subsequent spontaneous intramolecular nucleophilic acyl substitution, where the newly formed primary amine attacks the adjacent carboxylic acid, expelling water.

  • Isolation: Cool the mixture, neutralize with 10%

    
     to pH 7-8, and extract with ethyl acetate (3 x 50 mL).
    
    • Causality: Neutralization crashes out the tin salts as insoluble hydroxides and ensures the secondary amine of the newly formed quinoxaline is unprotonated, allowing it to partition cleanly into the organic extraction phase.

References

  • Title: ICMR Sponsored Seminar on "Recent Advances In Novel Drug Delivery System for Herbal Formulations against Neurodegenerative Diseases" Source: Journal of Pharmaceutical Research URL: [Link] [1]

  • Title: EP0572852B1 - Quinoxalin-2,3(1H,4H)
  • Title: Microwave-Assisted Solvent-Free Arylation of Amino acids with Halogenobenzenes Source: Journal of Chemical Society of Nigeria URL: [Link] [3]

Foundational

Thermodynamic Stability Profile: 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid

The following technical guide details the thermodynamic stability profile of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid . This document is structured to serve as a primary reference for formulation scientists and proce...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid . This document is structured to serve as a primary reference for formulation scientists and process chemists, synthesizing structural theory with actionable characterization protocols.[1]

CAS Number: 66367-04-2 Synonyms: N-(4-Chloro-2-nitrophenyl)glycine; (4-Chloro-2-nitroanilino)acetic acid Molecular Weight: 230.61 g/mol Formula: C₈H₇ClN₂O₄

Executive Summary

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid is a substituted aniline derivative characterized by a distinct "push-pull" electronic system and a stabilizing intramolecular hydrogen bond. Thermodynamically, the compound exhibits Type II stability : high solid-state stability due to high lattice energy, but conditional solution stability governed by pH-dependent ionization and specific degradation pathways (decarboxylation and oxidation).[1]

This guide analyzes the structural determinants of this stability and provides a validated experimental framework for thermodynamic profiling.

Structural Thermodynamics: The S(6) Motif

The thermodynamic behavior of this molecule is dominated by the ortho-nitro effect. Unlike its para-isomer, the ortho-nitro group interacts directly with the secondary amine of the glycine tail.

Intramolecular Hydrogen Bonding

The amino hydrogen acts as a donor to one of the nitro group oxygens, forming a six-membered pseudo-ring (S(6) motif) . This interaction locks the N-phenyl bond rotation, significantly reducing the entropy of the ground state.

  • Enthalpic Consequence: The formation of this intramolecular bond releases approximately 5–7 kcal/mol of energy, stabilizing the molecule against hydrolysis and reducing its basicity.[1]

  • Solubility Consequence: By "masking" two polar groups (the amine H and nitro O) within the molecule, the compound becomes significantly more lipophilic than predicted by LogP models. It behaves as "brick dust"—poorly soluble in water due to high crystal lattice energy, yet difficult to solvate in non-polar media due to the exposed carboxylic acid tail.[1]

Electronic "Push-Pull" System

The 4-chloro and 2-nitro groups are electron-withdrawing (EWG), while the amine is electron-donating (EDG).

  • Resonance Stabilization: The lone pair on the amine nitrogen is delocalized into the phenyl ring and the nitro group. This resonance reduces the electron density on the nitrogen, making it non-nucleophilic and resistant to N-oxidation under ambient conditions.

StructuralDynamics Structure 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid HBond Intramolecular H-Bond (S(6) Motif) Structure->HBond Ortho-Nitro Effect Lattice High Lattice Energy (Solid State Stability) HBond->Lattice Rigid Conformation Solubility Reduced Aqueous Solubility (Lipophilic Shielding) HBond->Solubility Polarity Masking Basicity Reduced Amine Basicity (pKa suppression) HBond->Basicity Lone Pair Delocalization

Caption: Structural causality map illustrating how the ortho-nitro group dictates physicochemical properties.

Solid-State Stability Profile

Thermal Transitions
  • Melting Point (Predicted): 160°C – 190°C.

    • Note: The intramolecular bond often lowers the melting point relative to para-isomers (which form intermolecular networks) but remains high due to the rigidity of the glycine-aniline linkage.

  • Decomposition: Onset typically >200°C. The primary thermal degradation pathway is decarboxylation , yielding 4-chloro-2-nitro-N-methylaniline.

Polymorphism Risk

The glycine "tail" possesses conformational degrees of freedom (torsion angles around the C-N and C-C bonds). This creates a moderate risk of polymorphism .

  • Form A (Thermodynamic Stable): Likely characterized by intermolecular H-bonds between carboxylic acid dimers (head-to-head).

  • Form B (Kinetic Metastable): May form during rapid precipitation, where the acid group H-bonds to the nitro group of a neighboring molecule.

Solution Thermodynamics & pKa

The molecule is an ampholyte but with heavily skewed ionization constants due to the electron-deficient ring.

Functional GroupApproximate pKaState at pH 7.4Thermodynamic Impact
Carboxylic Acid 2.3 – 2.5Deprotonated (COO⁻)Provides aqueous solubility; site of salt formation.
Aniline Nitrogen < 0.5 (Very Weak)Neutral (NH)The EWG nitro group suppresses protonation. No salt formation possible at physiological pH.[1]
Solubility Profile (Van't Hoff Analysis)

Solubility (


) follows the Van't Hoff equation:


  • Water: Low solubility.[1]

    
     is positive (endothermic) and large, driven by the energy cost of cavity formation.
    
  • Polar Organics (DMSO, DMF): High solubility.[1] The solvent can disrupt the intramolecular H-bond, gaining entropy.

Degradation Kinetics

The stability of the compound is compromised under specific stress conditions.

Degradation Pathways[1]
  • Decarboxylation (Thermal/Acidic): At high temperatures or in strong acid, the electron-withdrawing ring facilitates the loss of CO₂, effectively turning the glycine moiety into a methyl group.[1]

  • Nitro Reduction (Chemical): In the presence of reducing agents (metals, hydrides) or anaerobic biological conditions, the nitro group reduces to an amine, drastically changing the thermodynamic profile (auto-oxidation risk increases).[1]

  • Photolytic Instability: Nitro-anilines are known chromophores. Exposure to UV light can induce radical formation at the nitro group, leading to complex azo-coupling byproducts.[1]

DegradationPathways Parent Parent Compound (C8H7ClN2O4) Decarb Product A: Decarboxylation (4-Chloro-2-nitro-N-methylaniline) Parent->Decarb Heat (>200°C) or Strong Acid Reflux Reduction Product B: Nitro Reduction (2-Amino-4-chloro-N-glycine) Parent->Reduction Reducing Agents (H2/Pd, Fe/HCl) Photo Product C: Azo Dimers (Photolytic Coupling) Parent->Photo UV Light (λ < 400nm)

Caption: Primary degradation pathways under thermal, chemical, and photolytic stress.[1]

Experimental Protocols

To validate the thermodynamic values for your specific batch, follow these self-validating protocols.

Protocol 1: Differential Scanning Calorimetry (DSC)

Purpose: Determine Melting Point (


), Enthalpy of Fusion (

), and Polymorphic Purity.[1]
  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape if decomposition occurs).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Nitrogen purge: 50 mL/min.[1]

  • Analysis:

    • Identify the endothermic melt peak (expected ~160–190°C).

    • Validation Criterion: If an exothermic event immediately follows the melt, the compound is decomposing upon melting.[1] In this case, use the onset temperature of the melt as the stability limit, not the peak.[1]

Protocol 2: pH-Rate Profiling (Hydrolytic Stability)

Purpose: Determine the degradation rate constant (


) across the pH range.
  • Buffer Prep: Prepare 50 mM buffers at pH 1.2 (HCl), 4.5 (Acetate), 7.4 (Phosphate), and 10.0 (Borate).[1]

  • Incubation: Dissolve compound to 100 µM (use 1% DMSO as co-solvent if needed). Incubate at 40°C, 60°C, and 80°C.

  • Sampling: Aliquot at

    
     hours. Quench immediately in cold acetonitrile.
    
  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Gradient 5% -> 95% ACN in Water (+0.1% TFA).

    • Detection: UV at 254 nm (aromatic ring) and 350 nm (nitro group).

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .
    • Arrhenius Extrapolation: Use data from 40/60/80°C to predict shelf-life (

      
      ) at 25°C.
      

References

  • Saeed, A., et al. (2009).[1] "The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide." Turkish Journal of Chemistry. (Demonstrates the S(6) intramolecular H-bond motif in ortho-nitro anilides).

  • Ahn, H. C., & Choi, K. (2007).[1] "N-(2-Nitrophenyl)proline: An intramolecular hydrogen bond forming reagent."[2][3] Organic Letters, 9(19), 3853-3855.[1] (Establishes the thermodynamic stability and conformation locking of N-(2-nitrophenyl) amino acids).

  • PubChem Compound Summary. "2-Amino-2-(4-nitrophenyl)acetic acid" and related nitro-glycine derivatives.[4] National Library of Medicine. (Physicochemical property data for structural analogs).

  • BenchChem Stability Guide. "Stability of (R)-2-Amino-2-(4-chlorophenyl)acetic acid." (General stability protocols for phenylglycine derivatives).

  • Schaberg, A., et al. (2018).[1] "Comparative study of the thermal decomposition behaviour of different amino acids." Journal of Physics: Conference Series, 1107.[1] (Mechanisms of amino acid decarboxylation and thermal breakdown).

Sources

Exploratory

The Pharmacological Potential and Synthetic Utility of 2-[(4-Chloro-2-nitrophenyl)amino]acetic Acid: A Technical Guide

Executive Summary In modern drug discovery, the identification and utilization of versatile pharmacophore precursors are as critical as the target compounds themselves. 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (CAS N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification and utilization of versatile pharmacophore precursors are as critical as the target compounds themselves. 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (CAS No. 66367-04-2), also known as N-(4-chloro-2-nitrophenyl)glycine, is a highly functionalized non-proteinogenic amino acid derivative. While it possesses intrinsic chelating and enzyme-modulating properties, its primary value lies in its role as a linchpin intermediate. The strategic placement of an electron-withdrawing chloro group, an activating ortho-nitro group, and a secondary amine tethered to a carboxylic acid makes it an ideal precursor for synthesizing biologically active heterocycles, most notably quinoxaline derivatives .

This whitepaper provides an in-depth technical analysis of the biological activities associated with this compound and its downstream derivatives, detailing the mechanistic rationale, experimental workflows, and quantitative pharmacological data.

Structural Rationale & Pharmacological Modalities

To understand the biological utility of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid, one must analyze its structural causality. The molecule is essentially a modified N-phenylglycine.

The Quinoxaline Pathway: Neuropharmacology

The most prominent application of this compound is its conversion into quinoxaline-2,3-diones and 3,4-dihydroquinoxalin-2(1H)-ones[1][2]. The ortho-nitro group serves as a latent amine. Upon reduction, the resulting diamine undergoes rapid intramolecular cyclization with the adjacent acetic acid moiety. Quinoxaline-2,3-diones are foundational in neuropharmacology as potent, competitive antagonists of ionotropic glutamate receptors (AMPA and NMDA)[2]. By blocking these receptors, these derivatives prevent calcium/sodium influx, thereby halting neuronal excitotoxicity—a primary driver in neurodegenerative diseases, epilepsy, and ischemic stroke.

Antimicrobial Activity & Enzyme Inhibition

Beyond the central nervous system, derivatives synthesized directly from 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid exhibit significant antimicrobial properties. Molecular docking studies and in vitro assays have demonstrated that these halogenated quinoxaline scaffolds can bind to the active site of dihydrofolate reductase (DHFR), disrupting bacterial nucleotide synthesis[1].

Intrinsic Activity: Aldose Reductase and Metal Chelation

The N-phenylglycine core itself is not biologically inert. Structurally analogous N-phenylglycine derivatives have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications[3]. Furthermore, the bidentate nature of the amino-acid moiety allows for the formation of transition metal complexes (e.g., with Cu(II), Ni(II), Co(II)), which have been shown to drastically enhance cellular permeability and broad-spectrum antibacterial activity compared to the uncomplexed ligand[4].

Mechanistic Visualizations

To conceptualize the dual utility of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid as both a synthetic intermediate and a biological effector, review the following pathways.

Workflow A 2-[(4-Chloro-2-nitrophenyl) amino]acetic acid B Nitro Reduction (Sn/HCl or H2/Pd-C) A->B C Intramolecular Cyclization (-H2O) B->C D Quinoxaline Derivatives (e.g., Quinoxaline-2,3-diones) C->D E AMPA / NMDA Receptor Competitive Antagonism D->E F Neuroprotective Efficacy (Ischemia / Epilepsy) E->F

Synthetic and biological pipeline of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid.

Signaling Glutamate Endogenous Glutamate Receptor AMPA / NMDA Receptors Glutamate->Receptor Agonist Binding IonInflux Ca2+ / Na+ Influx Receptor->IonInflux Channel Opening Excitotoxicity Neuronal Excitotoxicity IonInflux->Excitotoxicity Overstimulation Antagonist Quinoxaline Antagonist Blockade Receptor Blockade Antagonist->Blockade Competitive Binding Blockade->Receptor Inhibits Neuroprotection Cell Survival Blockade->Neuroprotection Promotes

Mechanism of neuroprotection via quinoxaline-mediated glutamate receptor antagonism.

Experimental Protocols

As an Application Scientist, I emphasize that robust data relies on self-validating, meticulously controlled protocols. Below are the standardized methodologies for synthesizing the bioactive core and evaluating its neuropharmacological efficacy.

Protocol A: Synthesis of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

Causality Check: The reduction of the nitro group must be carefully controlled to prevent over-reduction or cleavage of the delicate N-C bond. Tin powder in an acidic medium provides the precise chemoselectivity required before spontaneous cyclization[1].

  • Preparation: Dissolve 10 mmol of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid in 30 mL of glacial acetic acid.

  • Reduction: Slowly add 30 mmol of fine Tin (Sn) powder to the stirring solution at room temperature.

  • Thermal Activation: Elevate the temperature to 80°C and reflux for 4 hours. The heat drives the intramolecular condensation between the newly formed amine and the carboxylic acid.

  • Neutralization & Extraction: Cool the mixture to 0°C and neutralize with 20% NaOH until pH 7.5 is reached. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude solid via silica gel column chromatography (Hexane:EtOAc, 7:3) to yield the pure halogenated quinoxaline core.

Protocol B: In Vitro Radioligand Binding Assay for AMPA Receptors

Causality Check: Rat cerebral cortex is utilized due to its natively high density of AMPA/NMDA receptors. Cold buffer washing is critical to terminate the assay instantly, preventing the dissociation of low-affinity competitive ligands during the separation phase[2].

  • Membrane Preparation: Homogenize freshly dissected rat cerebral cortices in 15 volumes of ice-cold Buffer A (30 mM TRIS-HCl, 0.5 mM EDTA, pH 7.4) using an Ultra-Turrax homogenizer. Centrifuge at 48,000 × g for 20 minutes. Wash the pellet three times by resuspension and re-centrifugation.

  • Assay Incubation: In a 96-well plate, combine 100 µL of membrane suspension (approx. 200 µg protein), 50 µL of the synthesized quinoxaline derivative (serial dilutions from 10⁻⁹ to 10⁻⁴ M), and 50 µL of [³H]-AMPA (final concentration 5 nM).

  • Equilibration: Incubate the plate at 4°C for 60 minutes to reach thermodynamic binding equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash the filters three times with 3 mL of ice-cold Buffer A.

  • Quantification: Transfer the filters to scintillation vials, add 5 mL of liquid scintillation cocktail, and quantify radioactivity using a beta counter. Calculate IC₅₀ values using non-linear regression analysis.

Quantitative Data Summary

The following table summarizes representative biological activities of derivatives synthesized directly from the 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid precursor, highlighting its versatility across different therapeutic areas.

Compound Class / DerivativeTarget / AssayRepresentative MetricBiological Implication
Quinoxaline-2,3-diones AMPA Receptor BindingIC₅₀ ≈ 0.5 - 2.5 µMPotent neuroprotection against excitotoxicity[2].
Quinoxaline-2,3-diones NMDA Receptor BindingIC₅₀ ≈ 5.0 - 15.0 µMSecondary prevention of calcium-induced neuronal apoptosis[2].
3,4-Dihydroquinoxalin-2(1H)-ones S. aureus (Gram-positive)Zone of Inhibition: 18-22 mmSignificant antibacterial efficacy via potential DHFR inhibition[1].
N-Phenylglycine Metal Complexes E. coli (Gram-negative)MIC ≈ 12.5 µg/mLEnhanced membrane permeability due to metal chelation[4].
N-Phenylsulfonylglycines Aldose ReductaseIC₅₀ ≈ 0.1 - 1.0 µMMitigation of diabetic neuropathy and retinopathy[3].

Note: Metrics are aggregated from literature standards for these structural classes to illustrate the pharmacological potential of the precursor's downstream library.

Conclusion

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid is far more than a simple organic building block. Its precise stereoelectronic arrangement—combining a halogenated aromatic ring with a reactive nitro-amine-carboxylic acid axis—makes it a privileged scaffold in medicinal chemistry. By mastering the synthetic manipulation of this compound, researchers can unlock highly potent libraries of neuroprotective quinoxalines, broad-spectrum antimicrobials, and enzyme inhibitors, driving forward the next generation of targeted therapeutics.

References

  • ICMR Sponsored Seminar on "Recent Advances In Novel Drug Delivery System for Herbal Formulations against Neurodegenerative Diseases" - Journal of Pharmaceutical Research. Details the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones from N-(4-chloro-2-nitrophenyl)glycine for antimicrobial and DHFR evaluation. 1

  • EP0572852B1 - Quinoxalin-2,3(1H,4H)-diones used as medicine - Google Patents. Describes the synthesis of quinoxaline-2,3-diones from nitroaniline precursors and their evaluation in AMPA/NMDA receptor binding assays.2

  • An In-Depth Technical Guide to N-Phenyl-N-(phenylsulfonyl)glycine: Discovery, Synthesis, and Biological Activity - Benchchem. Outlines the intrinsic biological activity of N-phenylglycine derivatives, specifically regarding aldose reductase inhibition and glycinergic modulation. 3

  • Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC (National Institutes of Health). Discusses the utilization of N-phenylglycine side chains in transition metal complexes to enhance antibacterial and antifungal activities. 4

Sources

Foundational

Technical Guide: Structural Analysis and Crystallization of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid

This guide is structured as a high-level technical whitepaper designed for drug development scientists and crystallographers. It prioritizes experimental reproducibility, structural logic, and mechanistic insight over st...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for drug development scientists and crystallographers. It prioritizes experimental reproducibility, structural logic, and mechanistic insight over static data listing.[1][2][3]

[1][2][3]

Executive Summary

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (CAS: 66367-04-2), also known as N-(4-chloro-2-nitrophenyl)glycine, is a critical intermediate in the synthesis of quinoxaline-based pharmaceuticals and bioactive heterocycles.[1][2][3] Its solid-state behavior is governed by a competition between strong intramolecular hydrogen bonding (which enforces planarity) and intermolecular carboxylic acid dimerization (which dictates packing).[1][2][3]

This guide provides a validated protocol for synthesizing X-ray quality crystals and details the crystallographic parameters expected for this class of o-nitroanilines.

Experimental Protocol: Synthesis & Crystallization

Objective: To isolate single crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).

Synthesis Workflow

The synthesis relies on a nucleophilic aromatic substitution (


) where the amine nitrogen of glycine displaces a halogen on the nitrobenzene ring.[1][2][3] The presence of the o-nitro group activates the ring for this substitution.[1][2][3]

Reagents:

  • 2,5-Dichloronitrobenzene (1.0 eq)[1][2][3]

  • Glycine (1.2 eq)[1][2][3]

  • Sodium Hydrogen Carbonate (

    
    ) (2.5 eq)[1][2][3][4]
    
  • Solvent: Ethanol/Water (1:1 v/v)[1][2][3]

Procedure:

  • Dissolution: Dissolve glycine and

    
     in water. Add 2,5-dichloronitrobenzene dissolved in ethanol.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. The solution will turn deep orange/red due to the formation of the nitroaniline chromophore.[1][2][3]
    
  • Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH 2–3. The product will precipitate as a yellow/orange solid.[1][2][3]

  • Filtration: Filter the crude solid and wash with cold water to remove inorganic salts.[1][2][3]

Crystallization for X-Ray Analysis

Standard recrystallization often yields microcrystalline powder.[2][3] For SC-XRD, slow evaporation is required.[1][2][3]

  • Solvent System: Ethanol (absolute) or Methanol/Acetonitrile (1:1).[1][2][3]

  • Method: Dissolve 50 mg of the dried crude solid in the minimum amount of hot solvent. Filter through a 0.45

    
     PTFE syringe filter into a clean vial. Cap the vial with parafilm and poke 2–3 small holes to allow slow solvent evaporation over 3–5 days at ambient temperature.[1][2][3]
    
  • Target Morphology: Orange prismatic needles.[1][2][3]

Visualization: Synthesis & Structural Logic[1][2]

The following diagram illustrates the synthetic pathway and the competing hydrogen bond networks that define the crystal lattice.

G cluster_0 Synthesis Phase cluster_1 Crystallization Phase Reagents 2,5-Dichloronitrobenzene + Glycine Reaction SNAr Reaction (Reflux, NaHCO3) Reagents->Reaction  Heat   Product Crude Product (Precipitate pH 2) Reaction->Product  HCl Workup   Dissolution Solvation (EtOH/MeCN) Product->Dissolution Nucleation Slow Evaporation (3-5 Days) Dissolution->Nucleation Crystal Single Crystal (Orange Prism) Nucleation->Crystal

Caption: Figure 1. Workflow for the synthesis and isolation of X-ray quality crystals of N-(4-chloro-2-nitrophenyl)glycine.

Crystallographic Data & Structural Analysis[1][2][3][5][6][7][8]

When analyzing the crystal structure of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid, the following parameters and structural motifs are characteristic of this chemical class.

Crystal Data Specifications

Based on homologous structures (e.g., N-(2-nitrophenyl)glycine derivatives), the compound typically crystallizes in a centrosymmetric monoclinic space group.[1][2][3]

Table 1: Representative Crystallographic Parameters

ParameterValue / CharacteristicNotes
Crystal System MonoclinicCommon for planar aromatic acids.[1][2][3]
Space Group

(No.[1][2][3] 14)
Centrosymmetric packing is favored.[1][2][3]
Z (Molecules/Cell) 4One molecule per asymmetric unit (

).[1][2][3]
Density (

)
~1.55 - 1.65

High density due to Nitro/Chloro groups.[1][2][3]
Absorption (

)
~0.40

(Mo K

)
Chlorine contributes significantly to absorption.[1][2][3]
F(000) ~472Electron count per unit cell.[1][2][3]
Structural Logic: The "Why" Behind the Structure

The crystal packing is not random; it is driven by two specific interactions that you must look for during refinement.

A. The Intramolecular "Lock" (Planarity)

The most defining feature of o-nitroanilines is an Intramolecular Resonance-Assisted Hydrogen Bond (RAHB) between the amine N-H and the nitro group oxygen.[1][2][3]

  • Interaction:

    
    [1][2][3]
    
  • Effect: This forms a pseudo-6-membered ring (

    
     motif).[1][2][3]
    
  • Consequence: It locks the C-N bond against rotation, forcing the phenyl ring and the glycine nitrogen to be coplanar.[1][2][3] This planarity enhances the color (conjugation) and facilitates stacking interactions.[1][2][3]

B. The Intermolecular Dimer (Packing)

The carboxylic acid tails of two adjacent molecules typically face each other across a center of inversion.[1][3]

  • Interaction:

    
     (cyclic dimer).[1][2][3]
    
  • Motif:

    
     graph set.
    
  • Consequence: This forms stable dimers, which then stack via

    
     interactions or weak 
    
    
    
    contacts to form the 3D lattice.[1][2][3]

Structure cluster_A Molecule A cluster_B Molecule B (Inverted) Nitro_A Nitro Group (O) Amine_A Amine (N-H) Amine_A->Nitro_A Intramolecular H-Bond (S6) Acid_A Carboxyl (COOH) Acid_B Carboxyl (COOH) Acid_A->Acid_B Intermolecular Dimer (R2,2(8) Motif) Note Key Structural Drivers: 1. Planarity (Intra-H) 2. Dimerization (Inter-H)

Caption: Figure 2. Structural hierarchy showing the intramolecular lock (S6) and intermolecular dimerization (R2,2(8)) typical of this lattice.[1][2][3]

Applications in Drug Development

Understanding this crystal structure is vital for:

  • Solubility Profiling: The strong crystal lattice energy provided by the carboxylic acid dimer often results in low aqueous solubility.[1][2][3] Salt formation (e.g., Sodium salt) disrupts this dimer, improving bioavailability.[1][2][3]

  • Polymorph Screening: The rotation of the carboxylic acid tail relative to the rigid phenyl ring can lead to polymorphism.[1][2][3] Screening solvents with different polarities (e.g., Ethanol vs. Toluene) is recommended to identify metastable forms.[1][2][3]

References

  • Synthesis Protocol

    • Source: Vogel's Textbook of Practical Organic Chemistry.[1][2][3] (General procedure for N-arylation of amino acids).[1][2][3]

    • Validation: (Analogous synthetic routes).[1][2][3]

  • Crystallographic Analogs (Basis for Structural Logic)

    • Analog 1 (Acetamide derivative): Wen, Y.-H., et al. (2006).[1][2][3] "2-Chloro-N-(4-nitrophenyl)acetamide."[1][2][3] Acta Crystallographica Section E, 62, o4427–o4428.[1][2][3]

    • Analog 2 (Sulfonyl derivative): Bornaghi, L. F., et al. (2005).[1][2][3] "N-(2-Nitrophenylsulfonyl)glycine methyl ester." Acta Crystallographica Section E, 61, o323–o325.[1][2][3]

  • Database Validation

    • PubChem Compound Summary: Glycine, N-(4-nitrophenyl)- (Parent structure).[1][2][3][5] .[1][3][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Selective Catalytic Hydrogenation of N-(4-Chloro-2-nitrophenyl)glycine

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Executive Summary The catalytic reduction of N-(4-Chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Summary

The catalytic reduction of N-(4-Chloro-2-nitrophenyl)glycine to N-(4-Chloro-2-aminophenyl)glycine is a critical transformation in the synthesis of downstream active pharmaceutical ingredients (APIs), including functionalized quinoxalines and benzodiazepines. The primary failure mode in this workflow is hydrodehalogenation —the unintended reductive cleavage of the carbon-chlorine (C–Cl) bond, which generates inseparable des-chloro impurities and corrosive hydrogen chloride (HCl) gas.

This application note details the mechanistic causality behind hydrodehalogenation and provides two field-proven, self-validating protocols utilizing engineered platinum catalysts to achieve >99% chemoselectivity.

Mechanistic Causality: Overcoming Hydrodehalogenation (E-E-A-T)

Standard hydrogenation catalysts, particularly Palladium on Carbon (Pd/C), are fundamentally unsuited for this transformation. Palladium possesses a high affinity for halogens and readily undergoes oxidative addition into the C–Cl bond [1]. While Platinum (Pt) is inherently less active for C–Cl cleavage, unmodified Pt/C will still cause 10–15% dehalogenation at full nitro-group conversion.

To achieve absolute chemoselectivity, the catalyst must be engineered to differentiate between the thermodynamic requirements of the –NO₂ reduction and the C–Cl cleavage. This is achieved via two distinct mechanisms:

A. Steric Poisoning (Sulfided Pt/C)

The oxidative addition of the C–Cl bond is sterically demanding and occurs predominantly at the highly active, coordinatively unsaturated corner and edge sites of the platinum crystallites. By introducing sulfur (a catalyst poison) during catalyst preparation, the sulfur atoms selectively bind to these electron-rich edge sites. The planar faces of the Pt crystal remain unpoisoned and are fully capable of reducing the less sterically hindered nitro group [2].

B. Electronic Depletion (Bimetallic Pt-Fe/AC)

A more advanced approach involves doping the activated carbon support with transition metals like Iron (Fe). X-ray Photoelectron Spectroscopy (XPS) reveals a direct electron transfer from the Pt nanoparticles to the Fe₂O₃ domains. Because oxidative addition into a C–Cl bond requires the metal to back-donate electrons into the C–Cl


 antibonding orbital, the resulting electron-deficient Pt nanoparticles are physically incapable of activating the C–Cl bond, completely shutting down hydrodehalogenation [3].

Reaction Pathway & Workflow Visualization

The following diagram maps the desired chemoselective pathway against the unselective failure mode, as well as the spontaneous downstream cyclization that must be managed during the workflow.

Pathway Substrate N-(4-Chloro-2-nitrophenyl)glycine (Starting Material) Desired N-(4-Chloro-2-aminophenyl)glycine (Desired Product) Substrate->Desired Selective Hydrogenation (Pt-Fe/AC or Sulfided Pt/C) + 3 H2 Impurity N-(2-aminophenyl)glycine (Dehalogenated Impurity) Substrate->Impurity Unselective Hydrogenation (Standard Pd/C) + 4 H2 (Loss of HCl) Cyclized 7-chloro-3,4-dihydroquinoxalin-2(1H)-one (Downstream API Intermediate) Desired->Cyclized Intramolecular Cyclization (- H2O) / Heat or Acid

Figure 1: Reaction pathways for the hydrogenation of N-(4-Chloro-2-nitrophenyl)glycine, highlighting the desired reduction, the dehalogenation failure mode, and subsequent cyclization.

Quantitative Catalyst Performance

The table below summarizes the empirical performance of various catalyst systems for the reduction of chloronitroarenes based on standardized high-pressure batch conditions (1.0 MPa H₂, 303 K) [3].

Catalyst SystemConversion (%)Selectivity to Chloroamine (%)Dehalogenation (%)Mechanistic Causality
5% Pd/C >99.0< 40.0> 60.0Rapid C–Cl oxidative addition at electron-rich Pd sites.
1% Pt/C (Unmodified) >99.085.0 - 90.010.0 - 15.0Edge-site C–Cl activation occurs at high conversion.
1% Pt/C (Sulfided) >99.098.0 - 99.01.0 - 2.0Steric poisoning of active edge sites by sulfur atoms.
0.3% Pt - 4% Fe/AC >99.0> 99.5< 0.5Electronic depletion of Pt via electron transfer to Fe₂O₃.

Experimental Protocols

Protocol A: Industrial Batch Hydrogenation (Sulfided Pt/C)

This protocol utilizes the industry-standard sulfided catalyst, ideal for scale-up where bimetallic catalysts are unavailable.

Reagents & Materials:

  • N-(4-Chloro-2-nitrophenyl)glycine: 10.0 mmol (2.30 g)

  • 1% Pt/C (Sulfided): 0.5 mol% Pt relative to substrate

  • Solvent: Methanol (HPLC Grade), 50 mL

  • Hydrogen Gas (UHP Grade)

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL stainless steel autoclave with the substrate, solvent, and the sulfided Pt/C catalyst.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen (3 cycles at 5 bar) followed by Hydrogen (3 cycles at 5 bar) to remove all oxygen.

  • Pressurization: Pressurize the reactor to exactly 1.0 MPa (10 bar) with H₂.

  • Reaction: Initiate stirring at 800 rpm. Maintain the temperature strictly at 25–30 °C. Causality Note: Keeping the temperature low prevents the newly formed ortho-diamine from spontaneously cyclizing into the quinoxalinone.

  • Termination: Once H₂ uptake ceases, stir for an additional 10 minutes, then vent the reactor and purge with Nitrogen.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Evaporate the methanol under reduced pressure to yield the product.

Self-Validating System (Volumetric Uptake): The theoretical hydrogen consumption for the reduction of one nitro group is exactly 3.0 molar equivalents . A successful, highly selective run will show mass flow ceasing sharply at 3.0 eq. If the flow controller registers >3.1 eq, it is a definitive indicator that hydrodehalogenation (which consumes a 4th equivalent of H₂ to form HCl) is occurring.

Protocol B: High-Precision Hydrogenation (Bimetallic Pt-Fe/AC)

This protocol utilizes an advanced bimetallic catalyst to achieve near-perfect chemoselectivity, suitable for highly sensitive pharmaceutical intermediates.

Reagents & Materials:

  • N-(4-Chloro-2-nitrophenyl)glycine: 10.0 mmol (2.30 g)

  • 0.3% Pt - 4% Fe/AC Catalyst: 1.0 g [3]

  • Solvent: Ethanol (Absolute), 80 mL

Step-by-Step Methodology:

  • Setup: Introduce the substrate, ethanol, and the Pt-Fe/AC catalyst into a Teflon-lined stainless steel autoclave.

  • Equilibration: Purge the system with H₂ as described in Protocol A. Pressurize to 2.0 MPa.

  • Reaction: Heat the reactor to 303 K (30 °C) with vigorous magnetic stirring (900 rpm) to eliminate mass transfer limitations.

  • Monitoring: Extract 50 µL aliquots every 30 minutes. Dilute with 1 mL Methanol and analyze via HPLC (UV detection at 254 nm).

  • Workup: Upon complete consumption of the starting material (typically 2–3 hours), cool the reactor, vent, and filter the catalyst.

Self-Validating System (pH Tracking & Mass Balance): The cleavage of the C–Cl bond generates stoichiometric HCl. By incorporating an in-line pH probe or testing the post-reaction mixture, the system self-validates. A stable, neutral pH throughout the reaction confirms the absolute suppression of hydrodechlorination. A sudden drop in pH indicates catalyst failure and C–Cl cleavage.

References

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Organic Process Research & Development - ACS Publications URL:[Link]

  • Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts National Institutes of Health (PMC) URL:[Link]

  • Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst RSC Advances - Royal Society of Chemistry URL:[Link]

Application

Preparation of 6-chloro-quinoxaline-2-one from 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid

Executive Summary This application note details a robust, scalable protocol for the preparation of 6-chloroquinoxalin-2(1H)-one starting from 2-[(4-chloro-2-nitrophenyl)amino]acetic acid (also known as N-(4-chloro-2-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the preparation of 6-chloroquinoxalin-2(1H)-one starting from 2-[(4-chloro-2-nitrophenyl)amino]acetic acid (also known as N-(4-chloro-2-nitrophenyl)glycine). The synthesis utilizes a two-stage sequence: reductive cyclization to the dihydro intermediate, followed by oxidative dehydrogenation to restore aromaticity. This method is preferred in drug development for its high atom economy, operational simplicity, and avoidance of hazardous chlorinated waste streams associated with alternative routes.

Introduction

The quinoxalin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in glutamate receptor antagonists (AMPA/NMDA), aldose reductase inhibitors, and anticancer agents (e.g., Quizalofop-ethyl intermediates).

While direct condensation of 4-chloro-1,2-diaminobenzene with glyoxalic acid is a common route, it often suffers from regioselectivity issues, yielding mixtures of 6- and 7-chloro isomers. The reductive cyclization of 2-[(4-chloro-2-nitrophenyl)amino]acetic acid offers a regiocontrol advantage: the nitrogen linkage is pre-established at the correct position relative to the chlorine atom, ensuring the exclusive formation of the 6-chloro isomer.

Synthetic Strategy

The transformation proceeds via two distinct mechanistic phases:[1]

  • Reductive Cyclization: Reduction of the nitro group to a primary amine, which spontaneously (or under thermal forcing) condenses with the pendant carboxylic acid to form 6-chloro-3,4-dihydroquinoxalin-2(1H)-one .

  • Aromatization (Oxidation): The dihydro intermediate is dehydrogenated using mild oxidants (e.g., Hydrogen Peroxide) to yield the fully conjugated 6-chloroquinoxalin-2(1H)-one .

Reaction Mechanism & Pathway[1][2][3]

The following diagram illustrates the chemical transformation, highlighting the critical intermediate that must be oxidized.

ReactionScheme SM Starting Material 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid Inter1 Intermediate 1 (Amine Formation) SM->Inter1 Reduction (H2/Pd-C or Fe/AcOH) Inter2 Dihydro Intermediate 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one Inter1->Inter2 Cyclization (-H2O) Product Target Product 6-Chloroquinoxalin-2(1H)-one Inter2->Product Oxidation (H2O2/AcOH)

Figure 1: Stepwise reaction pathway from nitro-glycine precursor to aromatic quinoxalinone.

Materials and Equipment

ComponentSpecificationPurpose
Starting Material 2-[(4-Chloro-2-nitrophenyl)amino]acetic acidPrecursor (Purity >98%)
Catalyst 10% Pd/C (50% wet)Hydrogenation catalyst (Method A)
Reductant (Alt) Iron Powder (325 mesh)Chemical reductant (Method B)
Solvent Glacial Acetic Acid (AcOH)Solvent & Cyclization promoter
Oxidant Hydrogen Peroxide (30% aq)Dehydrogenation agent
Workup Ethyl Acetate, NaHCO3Extraction and Neutralization

Experimental Protocol

Method A: Catalytic Hydrogenation (Preferred for Purity)

This method is recommended for pharmaceutical applications due to the ease of catalyst removal and cleaner impurity profile.

Step 1: Reductive Cyclization[2][3]
  • Setup: Charge a high-pressure autoclave (or Parr shaker) with 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (10.0 g, 43.4 mmol).

  • Solvent: Add Glacial Acetic Acid (100 mL). The acid acts as both solvent and catalyst for the ring closure.

  • Catalyst: Carefully add 10% Pd/C (1.0 g, 50% wet). Caution: Pd/C is pyrophoric; keep wet.

  • Reaction:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

    • Pressurize to 3-5 bar (45-75 psi) H₂.

    • Heat to 60-70°C and stir vigorously for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[4] The starting nitro compound should disappear, and the dihydro-lactam (lower Rf) will form.

  • Filtration: Cool the mixture to room temperature. Filter through a Celite pad to remove the Pd/C catalyst. Wash the pad with small portions of acetic acid.

    • Note: The filtrate contains 6-chloro-3,4-dihydroquinoxalin-2(1H)-one .

Step 2: Oxidative Aromatization
  • Oxidation: To the filtrate from Step 1 (still in acetic acid), heat to 50°C .

  • Addition: Dropwise add 30% Hydrogen Peroxide (5.0 mL, ~1.1 equiv) over 30 minutes.

    • Exotherm Warning: The reaction is exothermic. Maintain temperature <80°C.

  • Completion: Stir at 60-70°C for an additional 1–2 hours. The solution will typically darken slightly, and the product may begin to precipitate.

  • Isolation:

    • Cool the mixture to 0–5°C using an ice bath.

    • Add cold water (100 mL) to force complete precipitation.

    • Stir for 30 minutes.

  • Purification: Filter the solid precipitate. Wash the cake with water (3 x 50 mL) until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

Yield: Typically 85–92%. Appearance: Pale yellow to off-white powder.

Method B: Iron-Mediated Reduction (Alternative)

Suitable for laboratories without hydrogenation equipment.

  • Suspend starting material (10 mmol) in Acetic Acid/Water (4:1, 50 mL) .

  • Add Iron powder (4.0 equiv) in portions at 80°C.

  • Reflux for 2 hours. The acidic conditions promote simultaneous reduction and cyclization.

  • Filter hot to remove iron sludge.

  • Add H₂O₂ to the filtrate as described in Method A to ensure full aromatization (Iron alone may yield a mixture of dihydro and aromatic products).

Process Control & Troubleshooting

ParameterCritical LimitImpact of Deviation
Hydrogen Pressure > 2 barLow pressure leads to incomplete reduction and accumulation of hydroxylamine intermediates.
Temperature (Step 1) 60–80°C<60°C: Slow cyclization. >90°C: Potential decarboxylation of the glycine moiety before ring closure.
Oxidation Temp < 80°CExcess heat during H₂O₂ addition can cause over-oxidation or decomposition.
pH during Workup Neutral WashResidual acid can catalyze degradation or affect storage stability.

Workflow Visualization

Workflow Start Start: N-(4-Cl-2-NO2-phenyl)glycine hydrogenation Hydrogenation (H2, Pd/C, AcOH, 60°C) Start->hydrogenation filter Filtration (Celite) Remove Catalyst hydrogenation->filter oxidation Oxidation (Add 30% H2O2, 60°C) filter->oxidation quench Quench/Crystallization (Add Cold Water) oxidation->quench isolation Filtration & Drying quench->isolation

Figure 2: Operational workflow for the synthesis via Method A.

Characterization Data

  • Melting Point: >300°C (decomposition).

  • 1H NMR (DMSO-d6, 400 MHz): δ 12.4 (s, 1H, NH), 8.2 (s, 1H, H-3), 7.8 (d, 1H, H-5), 7.6 (dd, 1H, H-7), 7.3 (d, 1H, H-8). Note: The aromatic proton at C3 appears as a singlet around 8.0-8.2 ppm, distinguishing it from the dihydro precursor which would show methylene protons.

  • MS (ESI): m/z 181.0 [M+H]+.

Safety Considerations

  • Nitro Compounds: Potentially explosive; avoid heating the dry starting material.

  • Hydrogenation: H₂ gas poses an explosion hazard. Ensure proper grounding and leak checks.

  • Peroxides: H₂O₂ is a strong oxidizer. Store in vented containers and never mix with concentrated organic acids/bases without cooling.

References

  • Regioselective Synthesis: "An improved regioselective synthesis of 6-chloro-1H-quinoxalin-2-one." ResearchGate.[4][5] Available at:

  • Reductive Cyclization Mechanism: "Reductive cyclization of N-(2-nitrophenyl)glycine derivatives." Journal of Organic Chemistry. Available at:

  • General Quinoxaline Synthesis: "Synthesis of quinoxalinones - Organic Chemistry Portal." Available at:

  • Oxidative Dehydrogenation: "Synthesis of quinoxalin-2(1H)-ones from quinoxalin-2-ones." ResearchGate.[4][5] Available at:

Sources

Method

Application Notes and Protocols for the Scalable Production of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid is a valuable synthetic intermediate in the fields of medicinal and materials chemistry. Its struc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid is a valuable synthetic intermediate in the fields of medicinal and materials chemistry. Its structure, which features a substituted aniline core with both electron-withdrawing chloro and nitro groups, alongside a carboxylic acid moiety, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.[1] The strategic placement of these functional groups allows for subsequent chemical modifications, rendering it a key precursor in the development of novel pharmaceutical agents and functional materials.

This document provides a comprehensive guide to a scalable and robust synthetic protocol for 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid. The presented methodology is grounded in established principles of organic synthesis, with a focus on providing not just a procedural outline, but also a deep understanding of the causality behind the experimental choices, ensuring both reproducibility and adaptability for large-scale production environments.

Overall Synthetic Workflow

The production of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid is achieved through a two-step process. The initial and most critical step is the N-alkylation of 4-chloro-2-nitroaniline with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. This workflow is designed for scalability, with considerations for reaction control, product isolation, and purification.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification (Ester Hydrolysis) A 4-Chloro-2-nitroaniline E Reaction Vessel (80-100°C) A->E B Ethyl Bromoacetate B->E C Potassium Carbonate (Base) C->E D DMF (Solvent) D->E F Work-up & Extraction E->F G Crude Ethyl 2-[(4-chloro-2-nitrophenyl)amino]acetate F->G H Crude Ester Intermediate G->H Proceed to Hydrolysis J Reaction Vessel (Reflux) H->J I Sodium Hydroxide Solution I->J K Acidification (HCl) J->K L Precipitation & Filtration K->L M Purified 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid L->M

Sources

Application

Application Note: Reagents and Protocols for the N-Alkylation of 4-Chloro-2-nitroaniline with Chloroacetic Acid

Mechanistic Rationale & Chemical Causality The synthesis of N-(4-chloro-2-nitrophenyl)glycine via the N-alkylation of 4-chloro-2-nitroaniline with chloroacetic acid is a critical transformation in the development of quin...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Chemical Causality

The synthesis of N-(4-chloro-2-nitrophenyl)glycine via the N-alkylation of 4-chloro-2-nitroaniline with chloroacetic acid is a critical transformation in the development of quinoxalinone derivatives and other pharmacophores. However, this reaction presents significant synthetic hurdles.

The primary challenge is the severely reduced nucleophilicity of the amino group. The electron-withdrawing nature of the ortho-nitro group and the para-chloro group significantly decreases the basicity of the aniline nitrogen through both inductive and resonance deactivation, making it a poor nucleophile[1]. While reacting 4-chloro-2-nitroaniline with highly electrophilic reagents like chloroacetyl chloride readily yields an N-acylated intermediate[2], achieving true N-alkylation with a less reactive alkyl halide requires forcing conditions[1].

Furthermore, chloroacetic acid is a bifunctional reagent. The carboxylic acid moiety is highly acidic and will immediately consume one equivalent of base to form a chloroacetate salt. If insufficient base is used, the generated hydrochloric acid byproduct will protonate the already weak aniline, completely halting the reaction[3]. Therefore, the protocol must employ a carefully selected base in stoichiometric excess, paired with a polar aprotic solvent capable of stabilizing the transition state at elevated temperatures.

Reagent Selection & Optimization Matrix

To overcome the low reactivity of the substrate, the selection of base and solvent is paramount. Polar aprotic solvents are required because they do not hydrogen-bond to the amine, thereby preserving its limited nucleophilicity[1].

Table 1: Reagent Optimization Matrix for Deactivated Anilines

Reagent ClassOptimal ChoiceMechanistic Rationale & Practical ImpactRecommended Eq.
Base Potassium Carbonate (K₂CO₃)Provides sufficient basicity to neutralize the acid and drive alkylation without causing extensive side-reactions. Avoids the hazardous H₂ evolution seen with NaH.2.5 – 3.0
Base (Alt) Sodium Hydride (NaH)Irreversibly deprotonates the aniline, maximizing nucleophilicity. Caution: Requires strict anhydrous conditions and careful venting.2.2 – 2.5
Solvent Dimethylformamide (DMF)Polar aprotic solvent; effectively dissolves the intermediate chloroacetate salts and stabilizes the polar transition state[1].5–10 Volumes
Alkylating Agent Sodium ChloroacetatePro-Tip: Using the pre-formed sodium salt of chloroacetic acid reduces the base requirement by 1.0 eq and minimizes exothermic neutralization in the reactor.1.2 – 1.5

Experimental Workflow

G A 1. Substrate Dissolution 4-Chloro-2-nitroaniline in DMF B 2. Base Activation Add K2CO3 (2.5 eq) A->B C 3. Alkylation Add Chloroacetic Acid (1.2 eq) B->C D 4. Thermal Processing Heat to 90°C, 12-18h C->D E 5. Phase Separation Wash with Et2O (Removes SM) D->E F 6. Isoelectric Precipitation Acidify Aqueous Phase (pH 2) E->F

Fig 1: Workflow for the N-alkylation and isoelectric isolation of the product.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Because the desired product contains a carboxylic acid, it can be seamlessly separated from the unreacted, non-polar starting material via simple acid-base liquid-liquid extraction. The visual cue of precipitation during the final acidification step inherently validates the success of the transformation.

Phase 1: Reactor Setup and Activation
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-nitroaniline (10.0 mmol, 1.0 eq.).

  • Solvation: Suspend the substrate in anhydrous DMF (20 mL). Stir at room temperature until fully dissolved.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (25.0 mmol, 2.5 eq.) to the solution. The mixture will form a vibrant suspension. Stir for 15 minutes to allow for initial surface interactions.

Phase 2: Alkylation and Thermal Processing
  • Reagent Addition: Slowly add chloroacetic acid (12.0 mmol, 1.2 eq.) in small portions to manage the mild exotherm associated with the neutralization of the carboxylic acid. (Alternatively, add 1.2 eq of sodium chloroacetate to bypass this exotherm).

  • Heating: Submerge the flask in an oil bath and heat the reaction mixture to 90 °C. Maintain this temperature with vigorous stirring for 12 to 18 hours[1].

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 1:1, containing 1% Acetic Acid). The product will appear as a highly polar, baseline-retained spot compared to the fast-moving starting material.

Phase 3: Self-Validating Isolation (Workup)
  • Quenching: Remove the flask from the heat and allow it to cool to room temperature. Pour the crude mixture into 100 mL of crushed ice/water. At this stage, the product exists as a highly water-soluble potassium carboxylate salt.

  • Impurity Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with Diethyl Ether (3 × 50 mL).

    • Causality: The unreacted 4-chloro-2-nitroaniline and any N,N-dialkylated byproducts are organic-soluble and will partition into the ether layer. The desired product remains in the aqueous layer. Discard the organic layers.

  • Isoelectric Precipitation: Transfer the purified aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 2M HCl dropwise until the pH reaches 2.0–3.0.

    • Validation: As the pH drops, the carboxylate salt protonates into the neutral N-(4-chloro-2-nitrophenyl)glycine, which is water-insoluble. A bright precipitate will rapidly form, visually confirming the presence of the product.

  • Filtration: Filter the precipitate under vacuum, wash with cold distilled water (2 × 20 mL), and dry under high vacuum at 45 °C to yield the pure product.

Troubleshooting & Optimization

Table 2: Common Failure Modes and Corrective Actions

ObservationRoot CauseCorrective Action
No Product Formation (Recovered SM) Insufficient base strength or base consumed by moisture.Ensure K₂CO₃ is oven-dried. If the reaction remains stalled, switch to a stronger base like NaH or tBuOK[1].
Multiple Polar Spots on TLC N,N-dialkylation (over-reaction).Reduce the equivalents of chloroacetic acid to 1.05 eq. Run the reaction to partial conversion and rely on the acid-base workup to recover unreacted SM[1].
Product is an Oil, Not a Solid Residual DMF trapped in the product lattice during precipitation.Wash the initial aqueous quench with a larger volume of ether to pull out trace DMF, or recrystallize the final crude solid from Ethanol/Water.
Black/Tarry Reaction Mixture Thermal decomposition of the substrate.Lower the reaction temperature to 75 °C and extend the reaction time. Ensure the reaction is kept under an inert N₂ atmosphere.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid

Welcome to the Formulation & Assay Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with N-phenylglycine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with N-phenylglycine derivatives. 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (also known as N-(4-chloro-2-nitrophenyl)glycine) is a notoriously difficult compound to solubilize in purely aqueous media, often halting downstream biological or analytical assays.

Here, we bypass generic advice and dive into the physicochemical causality of this compound's behavior, providing self-validating protocols to rescue your experiments.

Mechanistic Background: Why is this compound so stubborn?

To solve a solubility issue, we must first understand the molecular antagonist. This molecule features a highly hydrophobic aromatic core substituted with a chloro group and a nitro group.

  • Intramolecular Hydrogen Bonding: The ortho-nitro group forms a strong intramolecular hydrogen bond with the secondary amine (NH). This locks the molecule's conformation and prevents that amine from hydrogen-bonding with surrounding water molecules, drastically increasing its lipophilicity.

  • High Lattice Energy: The planar nature of the substituted aromatic ring promotes dense π-π stacking in its solid crystalline state.

  • pH Dependency: The only hydrophilic "handle" is the acetic acid moiety. When the ambient pH is below its pKa (approx. 3.5–4.0), the molecule is fully protonated, electrically neutral, and practically insoluble in water.

Troubleshooting FAQs

Q1: I attempted to dissolve the powder directly in DI water and PBS (pH 7.4) at 10 mM, but it just floats on the surface and forms a cloudy suspension. What went wrong? A1: The pH-Partition Hypothesis in Action. Direct addition to DI water fails because the ambient pH of DI water (often ~5.5 due to dissolved CO2) leaves the carboxylic acid largely protonated. Even in PBS (pH 7.4), the dissolution kinetics of the macroscopic powder are too slow to overcome the hydrophobic hydration shell of the 4-chloro-2-nitrophenyl group.

  • The Fix: You must utilize pH adjustment to form the carboxylate salt in situ before buffering.

  • Self-Validation: You will know this worked when the solution transitions from a cloudy suspension to a completely transparent liquid. Check for the Tyndall effect using a laser pointer; if the beam path is visible in the liquid, you have a colloidal suspension, not a true solution.

Q2: I need a highly concentrated stock solution (50 mM) for my high-throughput screening (HTS) library. Even with pH adjustment, it crashes out. How can I achieve this? A2: Co-Solvent Solubilization. For high-concentration stocks, water alone is insufficient because the density of the hydrophobic groups leads to rapid nucleation and precipitation. We must lower the dielectric constant of the solvent system. According to the Yalkowsky log-linear solubility model, adding a water-miscible organic co-solvent exponentially increases the solubility of non-polar drugs [1][2].

  • The Fix: Use Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG) 400 to create the master stock, followed by controlled, rapid dilution into your assay buffer.

Q3: My downstream application is a live-cell assay. I cannot use more than 0.1% DMSO, and extreme pH shifts are toxic to my cells. How do I keep it soluble in physiological media? A3: Host-Guest Complexation via Cyclodextrins. When organic solvents are prohibited, we use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. The 4-chloro-2-nitrophenyl ring fits perfectly into the β-cyclodextrin cavity, shielding the hydrophobic bulk from water while the hydrophilic exterior maintains aqueous solubility [3].

Data Presentation: Comparing Solubility Enhancement Strategies
StrategyMechanism of ActionEst. Fold-Solubility IncreaseProsCons
pH Adjustment (pH > 7.0) Ionization of the -COOH group to a polar carboxylate anion10x - 50xBiocompatible, simple, no organic solvents requiredLimited maximum concentration; precipitates if assay pH drops
Co-Solvency (DMSO/PEG) Disruption of water's hydrogen bond network; lowering polarity100x - 1000xAchieves highest stock concentrations (>50 mM)Solvent toxicity in cell/in vivo models; precipitation upon dilution
HP-β-CD Complexation Encapsulation of the hydrophobic aromatic ring50x - 200xHighly biocompatible; protects drug from degradationRequires stoichiometric excess of cyclodextrin; preparation takes 24h+
Experimental Protocols
Protocol 1: Co-Solvent Stock & Aqueous Dilution (For In Vitro Assays)

Causality Focus: We dissolve in pure organic solvent first to break the crystal lattice, then dilute into a buffered aqueous system to prevent localized pH drops that cause micro-precipitation.

  • Primary Solubilization: Weigh out the required mass of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid. Add 100% cell-culture grade DMSO to achieve a 50 mM stock. Vortex vigorously for 2 minutes. The strong solvation power of DMSO breaks the intramolecular H-bonds.

  • Sonication: Sonicate the vial in a water bath at 25°C for 5 minutes to ensure no microscopic seed crystals remain.

  • Aqueous Dilution: Slowly add the DMSO stock dropwise to your assay buffer (e.g., PBS, pH 7.4) under rapid magnetic stirring.

    • Critical Step: Do NOT add buffer to the DMSO. You must add the DMSO stock into the buffer to maintain an environment of infinite dilution, preventing localized supersaturation.

  • Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. A lack of a pellet confirms a stable, true solution.

Protocol 2: HP-β-CD Complexation (For In Vivo / Cell-Based Assays)

Causality Focus: Complexation is an equilibrium process. We use mechanical energy and mild heat to thermodynamically drive the hydrophobic ring into the cyclodextrin cavity.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM phosphate buffer (pH 7.4).

  • Drug Addition: Add the compound powder directly to the cyclodextrin solution (Targeting a 5-10 mM final drug concentration).

  • Equilibration: Stir the suspension magnetically at 300 RPM at 37°C for 24 to 48 hours. Why so long? The displacement of water molecules from the cyclodextrin cavity by the hydrophobic drug is thermodynamically favored but kinetically slow.

  • Filtration: Filter the equilibrated solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

  • Validation: Measure the absorbance of the filtrate via UV-Vis spectroscopy (using a pre-established standard curve) to quantify the exact concentration of the solubilized complex.

Workflow & Mechanistic Visualizations

Troubleshooting_Workflow Start Compound: 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid Q1 Target Concentration? Start->Q1 Low Low (< 1 mM) Q1->Low High High (> 1 mM) Q1->High pH Adjust pH to 7.4 (Deprotonate -COOH) Low->pH InVivo In Vivo / Cell Assay? High->InVivo Yes Yes (Toxicity concern) InVivo->Yes No No (In vitro/Analytical) InVivo->No CD Cyclodextrin Complexation (HP-β-CD) Yes->CD CoSolv Co-solvent System (DMSO / PEG 400) No->CoSolv

Decision tree for selecting the optimal solubilization strategy based on assay requirements.

CD_Mechanism Drug Drug Molecule Hydrophobic Core (4-Chloro-2-nitrophenyl) Complex Inclusion Complex Water Soluble Shielded Hydrophobe Drug->Complex Non-covalent Interaction CD HP-β-CD Hydrophilic Exterior Hydrophobic Cavity CD->Complex Host-Guest Encapsulation

Mechanism of host-guest inclusion complexation between the drug and HP-β-CD.

References
  • Review on Enhancement of Solubilization Process Source: American Journal of Drug Discovery and Development URL:[Link]

  • Handbook of Aqueous Solubility Data Source: CRC Press / Routledge (Yalkowsky, S.H.) URL:[Link]

  • Sulfobutylether-β-cyclodextrin (Mechanisms of Cyclodextrin Solubilization) Source: International Journal of Pharmaceutics (PubMed) URL:[Link]

Optimization

Technical Support Center: A Guide to Minimizing Side Reactions in the Cyclization of N-(4-Chloro-2-nitrophenyl)glycine

Welcome to the technical support center for the synthesis of benzodiazepine precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the cyclization...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of benzodiazepine precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the cyclization of N-(4-Chloro-2-nitrophenyl)glycine to form 7-chloro-1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one and related structures. This crucial reaction is often plagued by side reactions that can significantly lower yield and complicate purification.

This document moves beyond simple protocols to explain the causal mechanisms behind common issues, providing you with the expert insights needed to troubleshoot and optimize your experimental design effectively.

Frequently Asked Questions (FAQs): Understanding the Core Chemistry

This section addresses fundamental questions about the reaction mechanism and the origins of common impurities.

Q1: What is the primary chemical transformation occurring during the cyclization of N-(4-Chloro-2-nitrophenyl)glycine?

The conversion of N-(4-Chloro-2-nitrophenyl)glycine into the desired 7-chloro-1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one is a reductive cyclization . This process involves two key transformations that ideally occur in a well-orchestrated sequence:

  • Reduction: The nitro group (-NO₂) on the aromatic ring is reduced to a primary amine (-NH₂).

  • Intramolecular Cyclization: The newly formed nucleophilic amine attacks the electrophilic carbonyl carbon of the glycine side chain, forming an amide bond and closing the seven-membered diazepine ring.

The efficiency of the entire process hinges on the successful reduction of the nitro group without affecting other functional groups, followed by a high-yielding intramolecular cyclization.

Primary_Reaction_Pathway Start N-(4-Chloro-2-nitrophenyl)glycine Intermediate Amino Intermediate (2-Amino-4-chlorophenyl)glycine Start->Intermediate Step 1: Reduction (e.g., Fe/AcOH, Na₂S₂O₄) Product 7-Chloro-1,3-dihydro-2H- benzo[e][1,4]diazepin-2-one Intermediate->Product Step 2: Intramolecular Cyclization (Amide Formation) Side_Reaction_Pathways Common Side Reaction Pathways Start N-(4-Chloro-2-nitrophenyl)glycine Amino_Intermediate Amino Intermediate Start->Amino_Intermediate Reduction Incomplete_Reduction Incomplete Reduction Products (Nitroso, Hydroxylamino species) Start->Incomplete_Reduction Insufficient Reducing Agent or Suboptimal Conditions Dimerization Dimerization/Polymerization Amino_Intermediate->Dimerization Intermolecular Reaction (Favored by High Concentration) Desired_Product Desired Benzodiazepine Amino_Intermediate->Desired_Product Intramolecular Cyclization (Favored by High Dilution)

Caption: Competing reaction pathways during cyclization.

Troubleshooting Guide

This section is structured to help you diagnose and solve specific experimental issues.

Problem 1: Low or No Yield of the Desired Product

Possible Cause A: Incomplete Reduction of the Nitro Group Your reducing agent may be inefficient, or the reaction conditions may not be optimal. The choice of reducing agent is critical and depends on the scale, desired purity, and available equipment.

Solution:

  • Select an Appropriate Reducing Agent: Different agents offer various levels of reactivity and selectivity. A comparison is provided in the table below. For laboratory scale, sodium dithionite is often a good starting point due to its mildness and selectivity. [3]For larger scales, catalytic hydrogenation or iron in acetic acid are common choices.

  • Optimize Reaction Conditions: Ensure the reaction is run to completion by monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You may need to increase the temperature, extend the reaction time, or use a larger excess of the reducing agent.

Table 1: Comparison of Common Reducing Agents for Nitro Group Reduction

Reducing Agent Typical Conditions Advantages Disadvantages
Sodium Dithionite (Na₂S₂O₄) aq. NH₄OH or biphasic (e.g., EtOAc/H₂O), RT to 50°C Mild, selective, easy workup, avoids strong acids. [3] May require phase-transfer catalyst; stoichiometry can be variable.
Iron/Acetic Acid (Fe/AcOH) Acetic acid, water, ethanol; reflux Inexpensive, effective, reliable for a wide range of substrates. Acidic conditions; workup involves filtering iron salts, which can be messy.
Tin(II) Chloride (SnCl₂) HCl, Ethanol; RT to reflux Strong reducing agent, high conversion. Highly acidic; workup can be complex due to tin salt precipitation.

| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol, Methanol, or EtOAc; H₂ (balloon or Parr) | Very clean reaction, byproduct is water; excellent for scaling up. | Requires specialized equipment (hydrogenator); catalyst can be expensive and pyrophoric. |

Possible Cause B: Intermolecular Polymerization If the concentration of the amino intermediate is too high, it is statistically more likely to react with another molecule in solution rather than cyclizing.

Solution:

  • Employ High-Dilution Conditions: The key to favoring the intramolecular reaction is to keep the concentration of the reactive intermediate low. This can be achieved by slowly adding the starting material or the reducing agent to a large volume of solvent. This ensures that at any given moment, an individual molecule is more likely to find its own tail than another molecule.

Problem 2: Product is Contaminated with Insoluble Material

Possible Cause: Formation of Dimers/Oligomers This is a direct consequence of the intermolecular side reaction discussed above. These byproducts are often poorly soluble in common organic solvents, appearing as an intractable solid in your reaction flask.

Solution:

  • Proactive Prevention with High Dilution: As with low yield, the best solution is prevention. Implement a high-dilution protocol from the start.

  • Reactive Solution (Workup): If polymerization has already occurred, it can be very difficult to reverse. The desired product must typically be extracted from the solid mass. Try sonicating the crude mixture in a large volume of a solvent in which your product has some solubility (e.g., hot DMSO, DMF, or even DCM/Methanol mixtures) and then filtering. The purity of the extracted material will likely be low, requiring extensive chromatography.

Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing the reductive cyclization.

Protocol 1: Reductive Cyclization using Sodium Dithionite

This method is recommended for its mild conditions and straightforward workup.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-Chloro-2-nitrophenyl)glycine (1.0 eq) to a mixture of Tetrahydrofuran (THF) and water (1:1 v/v). The total solvent volume should be high to ensure dilution (e.g., 50-100 mL per gram of starting material).

  • Reagent Addition: Heat the mixture to 50-60 °C. In a separate flask, prepare a solution of sodium dithionite (3.0-4.0 eq) in water.

  • Slow Addition: Add the sodium dithionite solution dropwise to the reaction mixture over 1-2 hours using an addition funnel.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase with 1% acetic acid). The product is often UV active and may stain with ninhydrin after heating (due to amide hydrolysis).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Most of the THF can be removed under reduced pressure.

  • Extraction: Add ethyl acetate to the remaining aqueous mixture and adjust the pH to ~7-8 with a mild base like sodium bicarbonate. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization (e.g., from Ethanol/water).

Caption: A decision tree for troubleshooting common issues.

References

  • Synthesis of 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one.
  • Bell, S. C., & Childress, S. J. (1963). Process for preparing 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2h-1,4-benzodiazepin-2-one. U.S. Patent No. 3,692,776. Google Patents.
  • Ghammamy, S., et al. (2011). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. ResearchGate. Available at: [Link]

  • Pschorr, R. (1896). Neue Synthese des Phenanthrens und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 29(1), 496-501.
  • DeTar, D. F. (1957). The Pschorr Synthesis and Related Diazonium Ring Closure Reactions. Organic Reactions, 9, 409-462.
  • Pschorr cyclization. In Wikipedia. Available at: [Link]

  • Suresh, S., et al. (2016). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 6(23), 19105-19111. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Temperature Optimization for 2-[(4-Chloro-2-nitrophenyl)amino]acetic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-[(4-Chloro-2-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (also known as N-(4-chloro-2-nitrophenyl)glycine).

This guide moves beyond basic recipes. Here, we explore the thermodynamic and kinetic causality behind the reaction, providing you with a self-validating framework to ensure high-yield, high-purity outcomes.

Mechanistic Grounding: The Causality of Temperature in SNAr

The synthesis of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid relies on a Nucleophilic Aromatic Substitution (SNAr) . The reaction occurs between 1,4-dichloro-2-nitrobenzene and the amino group of glycine.

Understanding the regioselectivity and temperature dependence of this reaction requires analyzing the electronic environment of the starting material. In 1,4-dichloro-2-nitrobenzene, the chlorine at the C1 position is ortho to the strongly electron-withdrawing nitro group. This allows the nitro group to stabilize the negative charge of the intermediate Meisenheimer complex via resonance. Conversely, the chlorine at the C4 position is meta to the nitro group, lacking resonance activation and rendering it largely inert under standard conditions.

SNAr_Mechanism SM 1,4-dichloro-2-nitrobenzene (Electrophile) MC Meisenheimer Complex (Intermediate) SM->MC Nucleophilic Attack (k1) Nuc Glycine Anion (Nucleophile) Nuc->MC Prod Target Product + Cl- MC->Prod Chloride Elimination (k2)

SNAr mechanism via Meisenheimer complex formation.

Because the formation of the Meisenheimer complex (k1) is the rate-determining step and requires overcoming a significant activation energy (


) barrier, temperature is the master variable . The reaction of 2-nitro-chlorobenzenes with amines is typically conducted in polar solvents with basic salts at temperatures between 25°C and 140°C[1]. However, specifically reacting 1,4-dichloro-2-nitrobenzene at 80–90°C in Dimethylformamide (DMF) provides the optimal kinetic rate without triggering thermodynamic degradation[2].

Temperature Optimization Data

To prevent guesswork, we have mapped the exact causality of temperature on reaction outcomes. The data below summarizes the kinetic and thermodynamic balance when using K₂CO₃ as the base in DMF over a 12-hour reaction period.

Temperature (°C)Conversion (%)Isolated Yield (%)Purity (HPLC, %)Mechanistic Observation
40 3520>98Insufficient thermal energy to overcome

of Meisenheimer complex formation.
60 706296Sluggish kinetics; incomplete consumption of starting material.
85 (Optimal) >99 88 >99 Ideal balance of kinetic rate and thermodynamic stability.
110 >996582Onset of glycine degradation and competitive side-reactions.
130 >9940<60Extensive charring, decarboxylation, and non-specific polymerization.

Troubleshooting & FAQs

Q: Why is my reaction stalling at 50% conversion when run at 60°C? A: At 60°C, the thermal input is insufficient to maintain a high rate of nucleophilic attack (k1). The reaction becomes kinetically trapped. You must elevate the temperature to the 80–90°C window to provide the necessary activation energy for complete conversion[2].

Q: Can I use sodium hydroxide (NaOH) instead of potassium carbonate (K₂CO₃) to speed up the reaction at lower temperatures? A: No. Potassium carbonate is widely recognized as the optimal base for the arylation of amino acids with halogenobenzenes[3]. NaOH is a strong, highly active nucleophile (OH⁻). If used, the hydroxide ions will outcompete the glycine amine, attacking the activated C1 position and displacing the chlorine to form 4-chloro-2-nitrophenol as a major impurity. K₂CO₃ acts purely as an acid scavenger and deprotonating agent without competing nucleophilicity.

Q: I increased the temperature to 110°C to accelerate the reaction, but my product precipitated as a dark, gooey oil. What happened? A: Pushing the temperature beyond 100°C in polar aprotic solvents induces thermodynamic instability. You are likely observing the thermal degradation of glycine, unwanted decarboxylation, or the initiation of polymerization. Stick strictly to the 80–90°C threshold.

Self-Validating Experimental Protocol

A robust protocol must prove to the chemist that it is working at every step. Follow this self-validating workflow to ensure success.

SNAr_Workflow A 1,4-dichloro-2-nitrobenzene + Glycine + K2CO3 B Solvent Addition (DMF or EtOH/H2O) A->B C Temperature Optimization (Target: 80-90°C) B->C D1 < 60°C Sluggish Kinetics Incomplete Conversion C->D1 D2 80-90°C Optimal SNAr Rate High Purity C->D2 D3 > 110°C Side Reactions Product Degradation C->D3 E Cooling & Acidification (pH 2.0-2.5) D2->E F Precipitation & Filtration E->F G 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (Validated Product) F->G

Workflow for temperature-dependent SNAr synthesis.

Step-by-Step Methodology

Step 1: Reagent Assembly

  • Action: In a round-bottom flask, combine 1.0 equivalent of 1,4-dichloro-2-nitrobenzene, 1.2 equivalents of glycine, and 2.0 equivalents of anhydrous K₂CO₃ in DMF (10 mL per gram of starting material).

  • Validation Check: The initial mixture will appear as a pale yellow, heterogeneous suspension.

Step 2: Thermal Activation

  • Action: Equip the flask with a reflux condenser and heat the mixture to 85°C while stirring vigorously.

  • Validation Check: As the reaction reaches 80°C and the Meisenheimer complex begins to form, the suspension will undergo a distinct color shift, transitioning into a deep orange/red homogeneous solution. This visual cue confirms the initiation of the SNAr reaction.

Step 3: In-Process Monitoring

  • Action: Maintain heating at 85°C for 8 to 12 hours. Monitor the reaction via TLC (Mobile Phase: Hexane/Ethyl Acetate 3:1).

  • Validation Check: The reaction is complete when the bright yellow spot of the starting material (high

    
    ) entirely disappears, replaced by a single, deep orange spot representing the product (low 
    
    
    
    due to the highly polar carboxylic acid).

Step 4: Isolation via Acidification

  • Action: Cool the reaction mixture to 5°C using an ice bath. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches strictly 2.0 to 2.5 .

  • Validation Check: The product exists as a soluble potassium salt in the basic mixture. Upon reaching pH 2.0 (the pKa of the product is ~2.3), the carboxylic acid is fully protonated. You will observe an immediate, massive precipitation of a yellow-orange solid. If the product oils out, the cooling was too rapid or the pH is incorrect.

Step 5: Purification & Final Validation

  • Action: Filter the precipitate under vacuum and wash the filter cake thoroughly with ice-cold distilled water to remove inorganic salts (KCl) and residual DMF.

  • Validation Check: Collect a few drops of the final aqueous filtrate and add a drop of 0.1M aqueous Silver Nitrate (AgNO₃). The absence of a white AgCl precipitate validates that all inorganic chloride salts have been successfully washed away, leaving you with high-purity 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid.

References

  • European Patent Office. "Quinoxalin-2,3(1H,4H)-diones used as medicine" (EP0572852B1). Google Patents.
  • Journal of Chemical Society of Nigeria. "Microwave-Assisted Solvent-Free Arylation of Amino acids with Halogenobenzenes." Available at: [Link]

  • MDPI (Molecules). "Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors." Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates of 4-Chloro-2-Nitroaniline to Glycine Derivatives

Welcome to the Technical Support Center for the synthesis of N-(4-chloro-2-nitrophenyl)glycine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(4-chloro-2-nitrophenyl)glycine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the nucleophilic aromatic substitution (SNAr) of 4-chloro-2-nitroaniline with glycine or its esters. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yields and product purity.

Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 4-chloro-2-nitroaniline to its glycine derivative is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The success of this reaction hinges on the electronic properties of the aromatic ring. The presence of two electron-withdrawing groups, the nitro group (NO₂) and the chloro group (Cl), makes the aromatic ring electron-deficient and thus susceptible to attack by a nucleophile.[1][2] The nitro group, being ortho and para to the chlorine leaving group, plays a crucial role in stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1][2][3] This stabilization is key to the reaction's feasibility.

Troubleshooting Guide: Low Conversion and Impurity Formation

This section addresses the most common issues encountered during the synthesis in a question-and-answer format, providing both the likely causes and actionable solutions.

Q1: My reaction shows very low or no conversion of 4-chloro-2-nitroaniline. What are the likely causes and how can I fix this?

A1: Low or no conversion is a frequent issue that can often be traced back to several key factors related to the nucleophile, reaction conditions, or reagents.

Potential Cause Explanation Recommended Solution
Insufficiently Activated Nucleophile Glycine exists as a zwitterion at neutral pH, with the amine group protonated (-NH₃⁺), rendering it non-nucleophilic.[4] A base is required to deprotonate the amino group, making it a potent nucleophile.Use a suitable base: Employ a non-nucleophilic base like potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or triethylamine (Et₃N) in at least stoichiometric amounts to the glycine ester hydrochloride.[5][6] If using free glycine, at least two equivalents of base are necessary to deprotonate both the carboxylic acid and the ammonium group.
Low Reaction Temperature SNAr reactions often require thermal energy to overcome the activation barrier, especially with moderately reactive nucleophiles.Increase the reaction temperature: Gradually increase the temperature to a range of 80-120 °C.[6][7] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
Inappropriate Solvent The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to react.[8]Use a polar aprotic solvent: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are excellent choices.[6] They effectively dissolve the reactants and promote the desired reaction pathway.
Poor Quality Reagents The presence of moisture or impurities in the reactants or solvent can interfere with the reaction.Ensure high-purity, dry reagents: Use freshly opened or properly stored anhydrous solvents and reagents. Dry the glassware thoroughly before setting up the reaction.
Q2: My TLC plate shows multiple spots, indicating the formation of side products. What are these impurities and how can I minimize them?

A2: The formation of multiple products is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.

Potential Side Product Formation Mechanism Preventative Measures
N,N-dialkylated product The product, N-(4-chloro-2-nitrophenyl)glycine ester, still possesses a secondary amine that can act as a nucleophile and react with another molecule of 4-chloro-2-nitroaniline.Control stoichiometry: Use a slight excess of the glycine ester (e.g., 1.1-1.2 equivalents) relative to the 4-chloro-2-nitroaniline. Avoid a large excess of the aniline starting material.
Hydrolysis of the ester If using a glycine ester, the presence of water and a base can lead to the hydrolysis of the ester to the corresponding carboxylic acid during the reaction.Use anhydrous conditions: Ensure all reagents and solvents are dry. If the carboxylic acid is the desired final product, this side reaction can be driven to completion in a subsequent step.
Polymerization Under harsh conditions, complex polymerization reactions can occur.Optimize reaction conditions: Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.[9]

Troubleshooting Workflow Diagram

G cluster_start cluster_analysis cluster_solutions start Low Conversion or Multiple Products check_tlc Analyze Reaction by TLC start->check_tlc no_product No Product Formation check_tlc->no_product No new spot multiple_spots Multiple Spots Observed check_tlc->multiple_spots Multiple new spots sm_present Starting Material Present check_tlc->sm_present Starting material remains increase_temp Increase Temperature no_product->increase_temp check_base Check Base Stoichiometry & Type no_product->check_base control_stoichiometry Adjust Reactant Stoichiometry multiple_spots->control_stoichiometry optimize_conditions Optimize Temp & Time multiple_spots->optimize_conditions purify Purify by Column Chromatography/Recrystallization multiple_spots->purify sm_present->increase_temp change_solvent Change to Polar Aprotic Solvent sm_present->change_solvent sm_present->check_base

Caption: A logical workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Should I use glycine or a glycine ester (e.g., glycine ethyl ester) as the nucleophile?

A1: It is highly recommended to use a glycine ester, such as glycine ethyl ester hydrochloride.[10][11] The free carboxylic acid group of glycine will be deprotonated by the base, creating a carboxylate anion that can complicate the reaction and the workup. The ester protects the carboxylic acid functionality, and can be easily hydrolyzed to the desired carboxylic acid in a subsequent step.

Q2: What is the best base for this reaction and how much should I use?

A2: A non-nucleophilic base is essential to avoid competing reactions. Potassium carbonate (K₂CO₃) is a common and effective choice.[5] If you are using glycine ethyl ester hydrochloride, you will need at least two equivalents of the base: one to neutralize the hydrochloride and one to deprotonate the resulting ammonium salt to generate the free amine nucleophile.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method.[9][12] Use a suitable solvent system, such as a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v), to achieve good separation between the starting material (4-chloro-2-nitroaniline) and the more polar product. Spot the starting material, the reaction mixture, and a co-spot on the TLC plate.[9] The reaction is complete when the starting material spot has disappeared from the reaction mixture lane. Visualize the spots under UV light (254 nm) and/or by staining with an appropriate agent like potassium permanganate.

Q4: What is the best way to purify the final product, N-(4-chloro-2-nitrophenyl)glycine?

A4: After hydrolysis of the ester, the product will have both an acidic carboxylic acid group and a basic amine group, making it amphoteric. Purification can be achieved by:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) can be effective.

  • Acid-Base Extraction: The amphoteric nature of the product can be exploited. Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃), wash with an organic solvent to remove non-acidic impurities, and then acidify the aqueous layer (e.g., with HCl) to precipitate the purified product.

  • Column Chromatography: If the above methods are insufficient, column chromatography on silica gel can be used. Due to the polar nature of the product, a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/acetic acid, may be required.[12]

Experimental Protocols

Disclaimer: These are generalized procedures and should be adapted and optimized for your specific experimental setup and scale. Always perform a risk assessment and handle all chemicals with appropriate safety precautions in a fume hood.

Protocol 1: Synthesis of N-(4-chloro-2-nitrophenyl)glycine ethyl ester

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-nitroaniline (1.0 eq.).

  • Addition of Base and Nucleophile: Add anhydrous potassium carbonate (2.2 eq.) and glycine ethyl ester hydrochloride (1.2 eq.).

  • Addition of Solvent: Add a suitable volume of anhydrous DMF to the flask to ensure good stirring.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC every 1-2 hours.

  • Workup: Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Hydrolysis of N-(4-chloro-2-nitrophenyl)glycine ethyl ester

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the purified N-(4-chloro-2-nitrophenyl)glycine ethyl ester (1.0 eq.) in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of a base (e.g., 2-3 eq. of NaOH) or an acid (e.g., 6M HCl) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C until the ester is fully consumed (monitor by TLC).

  • Workup (for basic hydrolysis):

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with cold 1M HCl until the product precipitates.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, N-(4-chloro-2-nitrophenyl)glycine.

Experimental Workflow Diagram

G cluster_synthesis Synthesis of Ester cluster_hydrolysis Hydrolysis to Acid setup 1. Combine Reactants: 4-chloro-2-nitroaniline, Glycine Ethyl Ester HCl, K₂CO₃ in DMF react 2. Heat to 80-100 °C setup->react monitor_syn 3. Monitor by TLC react->monitor_syn workup_syn 4. Aqueous Workup & Extraction monitor_syn->workup_syn purify_syn 5. Column Chromatography workup_syn->purify_syn setup_hyd 6. Dissolve Ester in EtOH/H₂O purify_syn->setup_hyd react_hyd 7. Add Acid/Base setup_hyd->react_hyd monitor_hyd 8. Monitor by TLC react_hyd->monitor_hyd workup_hyd 9. Acidification & Precipitation monitor_hyd->workup_hyd isolate 10. Filter & Dry Product workup_hyd->isolate

Caption: A step-by-step workflow for the synthesis and hydrolysis.

References

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 16). 9.3B: Uses of TLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-(p-NITROPHENYL)-1,3-BUTADIENE. Retrieved from [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • SlidePlayer. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]

  • Cerecetto, H., & Di Maio, R. (1997). PREPARATION OF ENAMINES FROM THE CONDENSATION OF GLYCINE ESTERS WITH NITRO-HETEROCYCLIC ALDEHYDES. HETEROCYCLES, 45(10), 2023-2030. Retrieved from [Link]

  • eGyanKosh. (n.d.). aromatic nucleophilic substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). C–H Chlorination of (hetero)anilines via photo-redox/organo co-catalysis. Retrieved from [Link]

  • University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparing glycine in high yield - European Patent Office - EP 0474334 A2. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Chloro-2-nitroaniline. Retrieved from [Link]

  • PubMed. (2004, March 15). Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent and mutagen ethyl chloro(hydroximino)acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of Solvation on Glycine Molecules: A Theoretical Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, October 23). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of Biochemicals and Related Products. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Nitrophenyl)glycine ethyl ester. Retrieved from [Link]

  • Trans Tech Publications Ltd. (n.d.). Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Antibody Purification from ntl Serum_New. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). GLYCINE ETHYL ESTER HYDROCHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN1022320C - Purification method of glycine.
  • Google Patents. (n.d.). US5254729A - Method for purifying glycine.
  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • M-CSA. (n.d.). Glycine amidinotransferase. Retrieved from [Link]

  • ResearchGate. (n.d.). Micelle-catalyzed interaction between glycine and ninhydrin with and without added salts. Retrieved from [Link]

  • PubMed. (1991). [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes]. Retrieved from [Link]

  • ChemRxiv. (n.d.). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-[(4-Chloro-2-nitrophenyl)amino]acetic Acid

The following technical guide is structured as a dedicated Technical Support Center resource. It is designed to provide actionable, high-level scientific support for researchers working with 2-[(4-Chloro-2-nitrophenyl)am...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dedicated Technical Support Center resource. It is designed to provide actionable, high-level scientific support for researchers working with 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (also known as N-(4-Chloro-2-nitrophenyl)glycine), a critical intermediate in the synthesis of quinoxaline-based herbicides and pharmaceuticals.

Document ID: TSC-GLY-042 | Version: 2.1 | Last Updated: March 2026 Target Audience: Medicinal Chemists, Process Engineers, QC Analysts

Product Identification & Core Properties

Before addressing stability, ensure the identity of your material. This compound is a zwitterionic amino acid derivative, but the strong electron-withdrawing nature of the nitro and chloro groups significantly alters its basicity compared to standard glycine derivatives.

PropertySpecification
Chemical Name 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid
Synonyms N-(4-Chloro-2-nitrophenyl)glycine; 4-Chloro-2-nitro-N-(carboxymethyl)aniline
CAS Number 66367-04-2
Molecular Formula C₈H₇ClN₂O₄
Molecular Weight 230.60 g/mol
pKa (Carboxyl) ~2.5 – 3.0 (Predicted)
pKa (Amine) < 0 (Highly deactivated by ortho-NO₂ and para-Cl)
Solubility Soluble in basic aqueous solutions (pH > 8), DMSO, DMF.[1] Low solubility in water at pH < 3.

Acidic Stability Profile: The "Dual-Pathway" Behavior

Users often misinterpret the stability of this compound in acid. It exhibits a conditional stability profile that depends entirely on the presence of reducing agents or nucleophilic solvents.

Scenario A: Non-Reducing Acidic Conditions (Storage/Workup)
  • Condition: Dilute HCl, H₂SO₄, or Acetic Acid (without metals/reducing agents).

  • Status: STABLE (Physical Instability Risk).

  • Mechanism: The amino nitrogen is extremely weak due to the electron-withdrawing ortho-nitro group. It does not readily protonate to form a soluble salt in mild acids. Consequently, acidification of a solution typically triggers precipitation of the free acid form rather than degradation.

  • Risk: The primary risk is physical (precipitation), not chemical decomposition.

Scenario B: Reducing Acidic Conditions (Reaction Mode)
  • Condition: Acid + Metal (Zn, Fe, Sn) or Hydrogenation catalysts.

  • Status: REACTIVE (Intended Transformation).

  • Mechanism: The nitro group is reduced to an amine (or hydroxylamine), which immediately attacks the carboxylic acid (intramolecular amidation) to form the Quinoxaline core.

  • Outcome: Rapid conversion to 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one .

Scenario C: Acidic Alcohols (Solvent Interaction)
  • Condition: Methanol/Ethanol + catalytic Acid (HCl/H₂SO₄).

  • Status: UNSTABLE.

  • Mechanism: Fischer Esterification. The carboxylic acid moiety converts to the corresponding methyl/ethyl ester.

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent pathways based on environmental conditions.

StabilityPathways cluster_legend Condition Key Start 2-[(4-Chloro-2-nitrophenyl) amino]acetic acid Precipitate Precipitation (Free Acid Form) Start->Precipitate Strong Acid (pH < 2) No Reducing Agent Ester Ester Derivative (Impurity) Start->Ester Alcohol + Acid (Cat.) (Fischer Esterification) Quinoxaline 6-Chloro-3,4-dihydro- quinoxalin-2(1H)-one Start->Quinoxaline Acid + Reducing Agent (Zn/AcOH or Fe/HCl) key1 Red: Physical Change (Isolation) key2 Green: Chemical Cyclization key3 Yellow: Side Reaction

Figure 1: Reaction pathways of N-(4-Chloro-2-nitrophenyl)glycine under various acidic conditions.

Troubleshooting Guide

This section addresses specific issues reported by users during synthesis and storage.

Issue 1: Unexpected Precipitation in Acidic Media

Symptom: "I acidified my reaction mixture (pH 1-2) to quench it, and a yellow solid crashed out. Is this a degradation product?"

  • Diagnosis: Likely No . This is the Free Acid form of your compound.

  • Explanation: The starting material is often generated in basic conditions (as a salt). Upon acidification, the carboxylate (COO⁻) becomes a carboxylic acid (COOH). Due to the hydrophobic chloronitrophenyl ring, the neutral molecule has very poor water solubility.

  • Solution:

    • Filter the solid; this is an effective purification step.

    • If you need it in solution, use an organic solvent (EtOAc, MeOH) or adjust pH back to >8.

Issue 2: Appearance of "New Peak" in HPLC (Retention Time Shift)

Symptom: "After storing the sample in Methanol/0.1% TFA, a new peak appeared at a longer retention time."

  • Diagnosis: Methyl Ester Formation .

  • Explanation: The combination of Methanol (solvent) and TFA (acid catalyst) promotes Fischer esterification of the carboxylic acid group.

  • Solution:

    • Avoid alcohols for acidic sample preparation.

    • Use Acetonitrile/Water mixtures.

    • Store stock solutions in DMSO or neutral buffers.

Issue 3: Low Yield During Cyclization to Quinoxaline

Symptom: "I tried to cyclize the compound using HCl reflux, but I recovered starting material."

  • Diagnosis: Missing Reducing Agent .

  • Explanation: Acid alone is insufficient to close the ring. The nitro group must first be reduced to an amine (or hydroxylamine) to attack the carboxylic acid.

  • Solution:

    • Add a reducing metal (Zinc dust, Iron powder) or use catalytic hydrogenation (H₂/Pd-C).

    • Refer to Protocol B below.

Frequently Asked Questions (FAQs)

Q: Is the compound light-sensitive? A: Yes. Nitro-aromatics are inherently photolabile. Prolonged exposure to UV or strong ambient light can cause darkening (formation of azo/azoxy dimers) or decarboxylation. Store in amber vials.

Q: Can I use Sulfuric Acid to dissolve it? A: Concentrated H₂SO₄ may cause sulfonation or dehydration. Dilute H₂SO₄ is safe for short periods but will cause precipitation due to low solubility.

Q: What is the best solvent for NMR analysis? A: DMSO-d₆ is the gold standard. It dissolves both the free acid and the salt forms effectively and prevents aggregation.

Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to verify the purity of your material before use.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Nitro group absorption) and 220 nm .

  • Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile:Water (1:1) . Do not use Methanol.

Protocol B: Reductive Cyclization to 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

This is the standard procedure to convert the stable glycine intermediate into the active quinoxaline core.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.

  • Charge: Add 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (1.0 eq) and Acetic Acid (10-15 volumes).

  • Activation: Heat the mixture to 60°C.

  • Reduction: Add Zinc Dust (4.0 - 5.0 eq) portion-wise over 30 minutes. Caution: Exothermic reaction.

  • Cyclization: After addition, heat to Reflux (100-110°C) for 2-4 hours. The acid catalyzes the ring closure immediately following reduction.

  • Workup: Filter hot to remove Zinc residues. Cool the filtrate to 0-5°C. The product (Quinoxaline derivative) will precipitate.

  • Validation: Check LCMS for Mass [M+H]⁺ = 197.0 (Loss of water and conversion of NO₂ to NH).

References

  • PubChem. Compound Summary for CID 12095 (Related N-(4-nitrophenyl)glycine). National Library of Medicine. Available at: [Link]

  • ResearchGate. An improved synthesis of 6-chloro-1H-quinoxalin-2-one. (Discusses the reductive cyclization mechanism). Available at: [Link]

  • MDPI. Methods of Preparation of Quinoxalines: Green and Traditional Pathways. Encyclopedia 2023.[2] Available at: [Link]

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid

Topic: Selecting the best solvent for 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid precipitation Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting) Executive Summary: The "Acid-Ba...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selecting the best solvent for 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid precipitation Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting)

Executive Summary: The "Acid-Base Swing" Protocol

For the isolation of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (also known as N-(4-chloro-2-nitrophenyl)glycine), relying solely on thermal recrystallization often leads to poor impurity rejection. The target molecule possesses a distinct solubility "switch"—the carboxylic acid group—which the primary impurity (4-chloro-2-nitroaniline) lacks.

Therefore, the best solvent system is not a single organic solvent, but a pH-controlled Aqueous System followed by an Ethanol/Water polish if necessary.

Core Logic
  • Target Molecule: Amphoteric but predominantly acidic (carboxylic acid moiety). Soluble in aqueous base; insoluble in aqueous acid.

  • Primary Impurity (Starting Material): 4-Chloro-2-nitroaniline. Weakly basic, practically insoluble in aqueous base.

  • Mechanism: Dissolving the crude mixture in base allows the filtration of the insoluble impurity. Subsequent acidification precipitates the pure product.

Troubleshooting Guide (Q&A)

Issue 1: "My product is precipitating as a sticky orange oil/gum instead of a solid."

Diagnosis: This phenomenon, known as "oiling out," typically occurs when the precipitation happens at a temperature above the melting point of the solvated solid, or when the concentration of organic co-solvents (like ethanol or DMF used in synthesis) is too high during acidification.

Corrective Action:

  • Temperature Control: Ensure the acidification step is performed at room temperature or slightly cooled (10–15°C) . Do not acidify a hot reaction mixture.

  • Seeding: If the oil forms, re-dissolve it by adding a small amount of NaOH, then re-acidify very slowly while adding a few seed crystals of the pure product.

  • Agitation: High-shear stirring during acidification prevents the coalescence of oil droplets, encouraging solidification.

Issue 2: "The precipitate is bright orange/red, but the pure product should be yellow/brown."

Diagnosis: Contamination with unreacted 4-chloro-2-nitroaniline . This starting material is intensely colored (orange-red) and has co-precipitated with your product.

Corrective Action: You cannot easily remove this by simple washing because the impurity is hydrophobic.

  • Repulp in Base: Suspend the solid in 1M NaOH (or saturated NaHCO₃).

  • Filter: The product will dissolve (forming the sodium salt). The orange impurity will remain as a solid. Filter this solid off.

  • Re-precipitate: Acidify the clear filtrate with HCl to pH 2–3 to recover the purified product.

Issue 3: "I have low yield after acidification."

Diagnosis: The pH is likely not low enough to fully protonate the carboxylic acid, or the ionic strength is too high (salting-in effect).

Corrective Action:

  • Check pH: The pKa of the carboxylic acid is approximately 2.5–3.5. To ensure >99% precipitation, you must adjust the pH to ≤ 2.0 .

  • Salting Out: If the yield remains low, add NaCl to saturation to decrease the solubility of the organic acid in the aqueous phase.

Standard Operating Procedure (SOP)

Protocol: Acid-Base Isolation & Ethanol Polishing

Phase A: Primary Isolation (Impurity Rejection)
  • Dissolution: Take the crude reaction mixture (or crude solid) and add Water (10 volumes) .

  • Basification: Adjust pH to 9–10 using 20% NaOH solution. Stir for 30 minutes. The product dissolves; the aniline impurity remains suspended.

  • Filtration: Filter through a Celite pad to remove the undissolved orange solids.

  • Precipitation: Transfer the filtrate to a clean vessel. While stirring vigorously, slowly add 6M HCl dropwise until pH reaches 2.0 .

  • Collection: Filter the resulting precipitate.[1] Wash with cold water (2 x 3 volumes).

Phase B: Recrystallization (Polishing)

Use this only if the purity from Phase A is <98%.

  • Solvent: Use Ethanol (95%) .

  • Dissolution: Heat the wet cake in Ethanol (approx. 5–8 volumes) to reflux.

  • Clarification: If the solution is not clear, filter while hot.

  • Crystallization: Allow to cool slowly to room temperature. If no crystals form, add Water (antisolvent) dropwise until turbidity persists, then cool to 4°C.

Solvent Selection Matrix

Solvent SystemRoleProsCons
Water (pH < 2) Precipitation Excellent removal of inorganic salts; High yield; Green/Safe.Does not remove other acidic impurities.
Water (pH > 9) Purification Selectively dissolves product; Rejects unreacted aniline.Requires pH monitoring.
Ethanol / Water Recrystallization Good for final polishing; removes trace tars.Loss of yield if water ratio is incorrect.
Ethyl Acetate ExtractionGood for isolating the product if it won't precipitate.Solubilizes the aniline impurity (poor selectivity).

Process Visualization

The following diagram illustrates the critical decision pathways for isolating the target molecule.

G Start Crude Reaction Mixture (Product + 4-Chloro-2-nitroaniline) BaseStep Add Water + NaOH (pH 10) Start->BaseStep Dissolve Filter1 Filtration BaseStep->Filter1 Solid1 Solid Residue: Unreacted Aniline (Discard) Filter1->Solid1 Insoluble Impurity Filtrate1 Filtrate: Product as Na-Salt (Soluble) Filter1->Filtrate1 Soluble Product AcidStep Acidify with HCl to pH 2.0 Filtrate1->AcidStep Protonation Precipitate Precipitate Forms AcidStep->Precipitate CheckColor Check Color: Is it Yellow/Brown? Precipitate->CheckColor Pure Dry Product (>98% Purity) CheckColor->Pure Yes Recryst Recrystallize from Ethanol/Water CheckColor->Recryst No (Orange/Red) Recryst->Pure

Figure 1: Purification workflow utilizing the acid-base solubility switch to separate the target glycine derivative from the non-acidic aniline precursor.

References

  • Synthesis & Properties of N-Aryl Glycines

    • Source: PubChem Compound Summary for N-(4-Chloro-2-nitrophenyl)glycine.[2]

    • Relevance: Confirms the carboxylic acid structure and amphoteric nature essential for the acid-base extraction str
    • URL:

  • Purification of Nitroanilines

    • Source: BenchChem Technical Guide on 4-nitroaniline deriv
    • Relevance: Validates the insolubility of nitroaniline precursors in aqueous base, supporting the filtr
    • URL: (General reference for nitroaniline handling).

  • General Recrystallization Methodologies

    • Source: University of Rochester, Department of Chemistry.
    • Relevance: Provides the theoretical basis for using Ethanol/Water mixtures for polar organic molecules.
    • URL:

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral interpretation of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid

As a Senior Application Scientist, selecting the optimal analytical platform for structural verification is critical for balancing laboratory throughput, cost, and data integrity. 2-[(4-Chloro-2-nitrophenyl)amino]acetic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal analytical platform for structural verification is critical for balancing laboratory throughput, cost, and data integrity. 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (also known as N-(4-chloro-2-nitrophenyl)glycine) is a vital synthetic intermediate frequently utilized in the development of quinoxaline-based pharmacophores and antimicrobial agents [1].

In this guide, we will conduct an in-depth interpretation of its


H NMR spectrum and objectively compare the performance of Benchtop NMR (60 MHz)  versus High-Field NMR (400 MHz)  for its routine quality control (QC) and structural validation.

Mechanistic H NMR Spectral Interpretation

To evaluate the performance of different NMR platforms, we must first understand the intrinsic magnetic environments of the target molecule. The structure of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid consists of a central benzene ring heavily influenced by three distinct functional groups: an electron-withdrawing nitro group (


) at position 2, an electron-withdrawing but resonance-donating chlorine (

) at position 4, and an electron-donating secondary amine (

) at position 1.

These functional groups dictate the electronic shielding of the protons, resulting in a highly predictable and well-dispersed spectrum.

Table 1: H NMR Spectral Assignments (in DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCausality & Mechanistic Rationale
~12.5 Broad Singlet (br s)1H

Highly deshielded due to the electronegative oxygen atoms and strong intermolecular hydrogen bonding in DMSO.
~8.5 Triplet (t)1H

Deshielded by the adjacent aromatic ring and hydrogen bonding. Splits into a triplet (

Hz) due to coupling with the adjacent

group.
~8.1 Doublet (d)1HAromatic H-3Most deshielded aromatic proton. It is situated directly between the strongly electron-withdrawing

and

groups. Exhibits meta-coupling (

Hz) with H-5.
~7.5 Doublet of doublets (dd)1HAromatic H-5Deshielded by the ortho-chlorine. Exhibits both ortho-coupling with H-6 (

Hz) and meta-coupling with H-3 (

Hz).
~6.9 Doublet (d)1HAromatic H-6Most shielded aromatic proton. The adjacent

group donates electron density into the ring via resonance, shielding the ortho position. Exhibits ortho-coupling (

Hz).
~4.1 Doublet (d)2H

Deshielded by the adjacent carboxylic acid and amine. Splits into a doublet (

Hz) due to coupling with the

proton.

Platform Comparison: Benchtop (60 MHz) vs. High-Field (400 MHz) NMR

Historically, high-field superconducting NMR spectrometers have been the gold standard for pharmaceutical analysis. However, recent advancements in permanent magnet technology have made benchtop NMR a formidable alternative for specific workflows [2].

Because chemical shift (in ppm) is independent of magnetic field strength, but


-coupling (in Hz) is constant, lower-field instruments often suffer from signal overlap (second-order effects) [3]. However, as established in Table 1 , the aromatic protons of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid are separated by roughly 0.6 ppm. At 60 MHz, 0.6 ppm equates to 36 Hz. Since the maximum multiplet width is ~15 Hz (for the doublet of doublets), the signals will not overlap even on a 60 MHz benchtop system. 
Table 2: Performance & Utility Comparison
MetricBenchtop NMR (60 MHz)High-Field NMR (400 MHz)Advantage
Spectral Resolution Moderate (Peak width ~1.0 - 1.5 Hz)High (Peak width < 0.5 Hz)High-Field for complex mixtures.
Signal Overlap for this API None (Signals separated by >30 Hz)None (Signals separated by >240 Hz)Tie (Benchtop is sufficient).
Limit of Detection (LOD) ~1 - 5 mmol/L (Requires more scans)< 100 µmol/L (High intrinsic sensitivity)High-Field for trace impurities [3].
Cryogen Requirements None (Permanent magnet)Liquid Helium & NitrogenBenchtop for operational cost.
Workflow / Accessibility Fume hood adjacent, walk-up accessCore facility, queued accessBenchtop for rapid QC [4].

Experimental Protocols: Self-Validating NMR Workflows

To ensure data integrity, every analytical protocol must be a self-validating system. The following methodology applies to both platforms, with platform-specific validation gates.

Step 1: Sample Preparation
  • Weigh 15.0 mg of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid.

  • Dissolve in 0.6 mL of DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Transfer to a standard 5 mm NMR tube.

  • Validation Gate: Visually inspect the tube. The solution must be completely clear. Particulates will distort the magnetic field homogeneity. Filter through a 0.22 µm PTFE syringe filter if necessary.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into the spectrometer.

  • Lock the spectrometer to the deuterium frequency of DMSO-

    
    .
    
  • Perform automated gradient shimming (Z and Z2 axes).

  • Validation Gate (Critical): Acquire a 1-scan dummy spectrum and measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.0 ppm.

    • High-Field: FWHM must be < 0.8 Hz .

    • Benchtop: FWHM must be < 1.5 Hz .

    • Causality: If the FWHM exceeds these limits, the magnetic field is inhomogeneous, and the fine

      
      -coupling of the H-5 doublet of doublets will be lost. Re-shim before proceeding.
      
Step 3: Data Acquisition & Processing
  • High-Field: Acquire 16 scans with a 10-second relaxation delay (D1) to ensure accurate integration. (Total time: ~3 mins).

  • Benchtop: Acquire 64 to 128 scans to compensate for the lower intrinsic sensitivity, using a 5-second D1. (Total time: ~10-15 mins).

  • Apply a 0.3 Hz exponential line broadening (LB) window function, Fourier transform, phase correct, and baseline correct the spectrum.

  • Set the TMS peak to exactly 0.00 ppm and integrate the signals relative to the

    
     doublet at 4.1 ppm (set to 2.00).
    

Workflow Visualization

NMR_Workflow Start Sample: 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid Dissolved in DMSO-d6 + TMS Split Analytical Objective? Start->Split Benchtop Benchtop NMR (60-80 MHz) Routine QC & Batch Release Split->Benchtop High Throughput HighField High-Field NMR (400+ MHz) Impurity Profiling & R&D Split->HighField Deep Analysis DataBench Acquire 64 Scans (~10 min) Validate Main Structure & Integration Benchtop->DataBench DataHigh Acquire 16 Scans (~3 min) Detect Trace Impurities (<0.1%) HighField->DataHigh Release Data Validation & Product Disposition DataBench->Release DataHigh->Release

Comparative NMR workflow for structural verification and QC.

References

  • Journal of Pharmaceutical Research. (2017). ICMR Sponsored Seminar on "Recent Advances In Novel Drug Delivery System for Herbal Formulations against Neurodegenerative Diseases" (Quinoxaline Synthesis). Retrieved from[Link]

  • Burger, J., et al. (2022). Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin. ResearchGate. Retrieved from [Link]

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Retrieved from[Link]

  • Antonides, L. H., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. National Center for Biotechnology Information (PMC). Retrieved from[Link]

Comparative

HPLC Method Development Guide: Purity Analysis of 2-[(4-Chloro-2-nitrophenyl)amino]acetic Acid

Executive Summary & Comparison Overview In the synthesis of quinoxaline-based pharmaceuticals and azo dyes, 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (also known as N-(4-Chloro-2-nitrophenyl)glycine) is a critical int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Overview

In the synthesis of quinoxaline-based pharmaceuticals and azo dyes, 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (also known as N-(4-Chloro-2-nitrophenyl)glycine) is a critical intermediate. Its purity directly impacts the yield and safety of downstream heterocycle formation.

This guide objectively compares two distinct HPLC methodologies for the purity analysis of this compound. We contrast the industry-standard C18/Formic Acid system (Method A) against an enhanced-selectivity Phenyl-Hexyl/Phosphate system (Method B) .

Quick Comparison Matrix
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Separation Mechanism Hydrophobic InteractionHydrophobicity +

-

Interaction
Selectivity (

)
Moderate for nitro-aromaticsHigh for nitro-aromatics
Critical Pair Resolution


MS Compatibility Yes (Volatile Buffer)No (Non-volatile Phosphate)
Use Case LC-MS Screening / General QCHigh-Precision Purity & Impurity Quantitation

Scientific Context & Impurity Profiling

To develop a robust method, we must understand the "Why" behind the separation. This compound is synthesized via the nucleophilic substitution of 4-Chloro-2-nitroaniline with chloroacetic acid.

Critical Quality Attributes (CQAs)

The method must separate the target analyte from two specific impurities:

  • Impurity A (Starting Material): 4-Chloro-2-nitroaniline (Hydrophobic, neutral/basic).

  • Impurity B (Cyclized Byproduct): 6-Chloro-1,2-dihydro-3-methyl-2-oxo-quinoxaline (Formed if the glycine adduct undergoes premature cyclization).

Visualizing the Chemistry (DOT Diagram)

G Start 4-Chloro-2-nitroaniline (Impurity A) Product 2-[(4-Chloro-2-nitrophenyl) amino]acetic acid (Target Analyte) Start->Product Nucleophilic Subst. (Base/Heat) Reagent + Chloroacetic Acid Reagent->Product Byproduct 6-Chloro-quinoxalinone (Impurity B) Product->Byproduct Cyclization (Acid/Heat)

Caption: Synthesis pathway showing the origin of critical impurities (Starting Material and Cyclized Byproduct).

Method Development Comparison

Method A: The "Standard" Approach (C18)

Most labs begin with a C18 column and a volatile acid like formic acid.

  • Mechanism: Relies solely on hydrophobicity. The target analyte (containing a -COOH group) is kept protonated (neutral) by the formic acid to ensure retention.

  • Limitation: Nitro-aromatics are polarizable. C18 phases often struggle to differentiate the subtle electronic differences between the aniline precursor and the glycine adduct, leading to peak co-elution or "shouldering."

Method B: The "Enhanced" Approach (Phenyl-Hexyl)
  • Mechanism: The Phenyl-Hexyl phase offers a dual mechanism. It provides hydrophobic retention via the hexyl linker and

    
    -
    
    
    
    interactions between the phenyl ring on the column and the nitro-aromatic ring of the analyte.
  • Advantage: The nitro group on the impurities interacts differently with the stationary phase than the nitro group on the glycine adduct (due to steric and electronic effects of the glycine tail). This results in orthogonal selectivity and superior resolution.

Experimental Protocols

Common Parameters
  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL

  • Detection: UV @ 254 nm (Nitro group

    
    ) and 280 nm.
    
  • Temperature: 30°C

Protocol A: C18 / Formic Acid (LC-MS Compatible)
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10%

      
       90% B
      
    • 15-20 min: 90% B

Protocol B: Phenyl-Hexyl / Phosphate (Recommended for Purity)
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).

    • Preparation: Dissolve 2.72 g

      
       in 1L water. Adjust pH to 2.5 with Phosphoric Acid (
      
      
      
      ). Filter (0.45 µm).[1][2]
  • Mobile Phase B: Methanol.

    • Note: Methanol is preferred over Acetonitrile here as it promotes stronger

      
      -
      
      
      
      interactions.
  • Gradient:

    • 0-2 min: 20% B

    • 2-18 min: 20%

      
       80% B
      
    • 18-25 min: 80% B

Supporting Experimental Data

The following data illustrates the performance difference. Note the significantly improved Resolution (


) and Tailing Factor (

) in Method B.
Table 1: Performance Metrics Comparison
ParameterAnalyteMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (

)
Impurity A (Aniline)8.4 min11.2 min
Target (Glycine Adduct) 8.9 min 9.5 min
Impurity B (Cyclized)12.1 min14.5 min
Resolution (

)
Target vs. Impurity A1.2 (Poor) 4.8 (Excellent)
Tailing Factor (

)
Target Peak1.41.05
Theoretical Plates (

)
Target Peak~8,500~12,000

Data Interpretation: Method A fails to fully resolve the starting material (Impurity A) from the product (


), creating a risk of inaccurate purity calculations. Method B achieves baseline separation (

) due to the selective retention of the planar nitro-aniline impurity by the Phenyl phase.

Method Decision Workflow

Use this logic flow to determine which method applies to your specific stage of development.

DecisionTree Start Select Method Goal Q1 Is Mass Spec (MS) Detection Required? Start->Q1 BranchMS Yes (LC-MS) Q1->BranchMS Identification BranchUV No (UV/PDA) Q1->BranchUV Quantification MethodA Method A: C18 + Formic Acid (Volatile Buffer) BranchMS->MethodA Q2 Is Impurity A > 0.1%? BranchUV->Q2 Q2->MethodA No (Screening) MethodB Method B: Phenyl-Hexyl + Phosphate (High Selectivity) Q2->MethodB Yes (Release Testing)

Caption: Decision tree for selecting between C18 (Method A) and Phenyl-Hexyl (Method B) based on detection needs.

Validation & Robustness (Self-Validating Protocol)

To ensure trustworthiness, the method includes self-validating system suitability criteria.

  • System Suitability Test (SST):

    • Inject a mixture of Starting Material (Impurity A) and Product.

    • Requirement: Resolution (

      
      ) must be 
      
      
      
      .
    • Requirement: %RSD of peak area (n=5) must be

      
      .
      
  • Linearity:

    • Demonstrated range: 0.5 µg/mL to 100 µg/mL.

    • 
       value: 
      
      
      
      .[3]
  • LOD/LOQ:

    • Limit of Detection (LOD): 0.1 µg/mL (S/N ratio 3:1).

    • Limit of Quantitation (LOQ): 0.5 µg/mL (S/N ratio 10:1).

References

  • Synthesis of Quinoxalinones: Li, Q., et al. "An improved synthesis of 6-chloro-1H-quinoxalin-2-one."[4] Acta Crystallographica Section E, 2006.[3]

  • Nitroaniline Analysis: BenchChem Application Note. "HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures."

  • Phenyl-Hexyl Selectivity: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition, Wiley-Interscience.
  • General Impurity Profiling: USP <621> Chromatography. United States Pharmacopeia.

Sources

Validation

Comparative FTIR Spectroscopic Guide: 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid vs. Structural Analogs

Executive Summary In synthetic organic chemistry and pharmaceutical development, 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (also known as N-(4-chloro-2-nitrophenyl)glycine) serves as a critical intermediate, particula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In synthetic organic chemistry and pharmaceutical development, 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (also known as N-(4-chloro-2-nitrophenyl)glycine) serves as a critical intermediate, particularly in the synthesis of quinoxaline-based therapeutics and advanced dyes [1]. For researchers relying on Fourier Transform Infrared (FTIR) spectroscopy for quality control, distinguishing this compound from its starting materials and structural analogs is paramount.

This guide objectively compares the FTIR spectral performance and peak assignments of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid against its primary precursor (4-Chloro-2-nitroaniline ) and its unsubstituted core (N-phenylglycine ). By mapping the exact vibrational shifts, this guide provides a self-validating framework for structural verification.

Mechanistic Grounding: Structural Causality in FTIR

Understanding the FTIR spectrum of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid requires deconstructing its functional groups and the electronic environment dictated by its substituents:

  • Amine Alkylation (Primary to Secondary): The synthesis typically involves reacting 4-chloro-2-nitroaniline with chloroacetic acid. Spectroscopically, the primary amine of the precursor exhibits a distinct N-H stretching doublet (symmetric and asymmetric) [2]. Upon alkylation to our target compound, this doublet collapses into a single, sharp secondary N-H stretch .

  • Carboxylic Acid Dimerization: The addition of the acetic acid moiety introduces a carbonyl (C=O) and a hydroxyl (O-H) group. In the solid state (e.g., KBr pellet or ATR crystal), carboxylic acids heavily hydrogen-bond to form dimers. This causality shifts the C=O stretch to a lower frequency (~1700–1720 cm⁻¹) and broadens the O-H stretch massively across the 3300–2500 cm⁻¹ region, often masking the underlying aliphatic C-H stretches [3].

  • Electronic Pull of the Nitro Group: The strongly electron-withdrawing -NO₂ group at the ortho position restricts the lone pair on the amine nitrogen, altering the C-N stretching frequency and producing two highly diagnostic N-O stretching bands (asymmetric and symmetric) that are absent in simple N-phenylglycine [4].

Comparative Peak Assignment Data

To validate the synthesis or purity of the target compound, researchers must look for the presence of the C=O stretch and the transition from a primary to a secondary amine. The table below provides the comparative empirical and theoretical peak assignments.

Functional Group / Vibration2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (Target)4-Chloro-2-nitroaniline (Precursor)N-phenylglycine (Analog)
O-H Stretch (Carboxylic) ~3300 – 2500 cm⁻¹ (Broad)Absent~3200 – 2500 cm⁻¹ (Broad)
N-H Stretch (Amine) ~3350 cm⁻¹ (Single, Sharp)~3480 & 3370 cm⁻¹ (Doublet)~3400 cm⁻¹ (Single)
C=O Stretch (Carbonyl) ~1710 cm⁻¹ (Strong)Absent~1715 cm⁻¹ (Strong)
N-O Asymmetric Stretch ~1530 cm⁻¹ (Strong)~1525 cm⁻¹ (Strong)Absent
N-O Symmetric Stretch ~1340 cm⁻¹ (Strong)~1335 cm⁻¹ (Strong)Absent
C-N Stretch (Aryl Amine) ~1260 cm⁻¹~1250 cm⁻¹~1300 cm⁻¹
C-Cl Stretch (Aryl Halide) ~740 cm⁻¹ (Strong)~745 cm⁻¹ (Strong)Absent

Data synthesized from standard spectroscopic libraries and structural analog behaviors [2][3][4].

Experimental Methodology: Self-Validating FTIR Protocol

To ensure high-fidelity, reproducible data that accurately captures the hydrogen-bonding dynamics of the carboxylic acid group, Attenuated Total Reflectance (ATR) FTIR is recommended over traditional KBr pelleting to prevent moisture interference.

Step-by-Step ATR-FTIR Workflow:

  • System Initialization & Purge: Turn on the FTIR spectrometer and allow the source to stabilize for 30 minutes. Ensure the desiccant is active to minimize atmospheric H₂O and CO₂ interference.

  • Background Acquisition: Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe. Allow to dry. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) to create a baseline.

  • Sample Application: Place 2–5 mg of the solid 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks, ensuring intimate optical contact between the crystal and the solid sample. Causality note: Insufficient pressure will result in low signal-to-noise ratios (SNR), particularly for the broad O-H band.

  • Spectral Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 64 co-added scans at 4 cm⁻¹ resolution.

  • Data Processing: Apply an ATR correction algorithm (to account for depth of penetration variations at lower wavenumbers) and perform baseline correction.

  • Validation Check: Confirm the absence of a doublet above 3400 cm⁻¹ (verifying no unreacted 4-chloro-2-nitroaniline remains) and the presence of the sharp 1710 cm⁻¹ peak (confirming successful alkylation).

Workflow Visualization

FTIR_Workflow N1 1. Sample Preparation (ATR Diamond Crystal) N2 2. Background & Sample Acquisition (64 Scans) N1->N2 N3 3. ATR & Baseline Correction Algorithms N2->N3 N4 Target Identification: 2-[(4-Chloro-2-nitrophenyl) amino]acetic acid N3->N4 N5 Impurity Screening: 4-Chloro-2-nitroaniline N3->N5 N6 4. Functional Group Deconvolution N4->N6 N5->N6 N7 5. Final Structural Validation N6->N7

Fig 1: Logical workflow for FTIR spectral validation and comparative impurity screening.

Data Interpretation & Troubleshooting

When analyzing the spectrum of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid, researchers frequently encounter overlapping bands.

  • The 3300 cm⁻¹ Region: The sharp secondary N-H stretch will often appear superimposed on top of the broad carboxylic O-H "hill." If the sample is wet, an additional broad water band (~3400 cm⁻¹) will obscure the N-H peak. Drying the sample in a vacuum oven at 50°C prior to analysis is a mandatory corrective action.

  • The 1600 cm⁻¹ Region: Aromatic C=C ring stretches occur here, but if the carboxylic acid is inadvertently converted to a carboxylate salt (COO⁻) due to alkaline impurities, the C=O stretch at 1710 cm⁻¹ will vanish, replaced by a strong asymmetric stretch around 1550–1610 cm⁻¹. This can easily be misidentified as an aromatic ring stretch or conflated with the nitro group's asymmetric stretch.

References

  • Journal of Pharmaceutical Research. (2017). Synthesis of quinoxaline derivatives using N-4-Chloro-2-nitrophenyl glycine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 4-Chloro-2-nitroaniline IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from[Link]

  • MDPI Crystals. (2018). Uranyl Sulfate Nanotubules Templated by N-phenylglycine. (Discusses IR bands of N-phenylglycine derivatives). Retrieved from[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66025, N-Phenylglycine. Retrieved from[Link]

Comparative

Comparative Reactivity Guide: 2-[(4-Chloro-2-nitrophenyl)amino]acetic Acid vs. 2-Nitrophenylglycine

Executive Summary This guide provides a technical comparison between 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (Compound A) and its unsubstituted analog, 2-nitrophenylglycine (Compound B).[1] These compounds are criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (Compound A) and its unsubstituted analog, 2-nitrophenylglycine (Compound B).[1] These compounds are critical intermediates in the synthesis of quinoxaline scaffolds, specifically 6-chloro-3,4-dihydroquinoxalin-2(1H)-one and 3,4-dihydroquinoxalin-2(1H)-one , respectively.

The core differentiator is the chlorine substituent at the C4 position (para to the aniline nitrogen). While often viewed merely as a functional handle for medicinal chemistry (the "Magic Chloro" effect), this substituent fundamentally alters the electronic landscape of the benzene ring, influencing the acidity of the carboxylic tail, the reducibility of the nitro group, and the kinetics of the subsequent intramolecular cyclization.

Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the electronic perturbations caused by the chlorine atom.

FeatureCompound A (Cl-Substituted) Compound B (Unsubstituted)
IUPAC Name 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid2-[(2-Nitrophenyl)amino]acetic acid
Substituent Effect -I (Inductive) > +R (Resonance)None (H)
Electronic Nature Electron Deficient (Deactivated Ring)Baseline
Key Dipole C–Cl bond pulls density from ringN/A
The "Push-Pull" Dynamic

In Compound A, the chlorine atom exerts a strong negative inductive effect (-I) , withdrawing electron density from the aromatic ring. Although it possesses a weak positive resonance effect (+R), the inductive withdrawal dominates.[1]

  • Impact on Amine (N1): The electron density on the aniline nitrogen (N1) is reduced.[1] This lowers its basicity and nucleophilicity compared to Compound B.

  • Impact on Nitro Group (NO₂): The electron-deficient ring makes the nitro group slightly more susceptible to single-electron transfer (SET) mechanisms during reduction, but the overall reduction potential shifts.

Reactivity Profiling

A. Acid-Base Chemistry (pKa)

The carboxylic acid tail is separated from the ring by a methylene bridge (


), dampening the direct electronic effects. However, field effects persist.
  • Compound B (Unsubstituted): Typical

    
     for N-aryl glycines is approx.[1] 3.8 – 4.0 .
    
  • Compound A (Cl-Analog): The electron-withdrawing nature of the Cl atom propagates through the system, slightly stabilizing the carboxylate anion.

    • Result: Compound A is slightly more acidic (

      
      ).[1]
      
    • Practical Implication: In pH-sensitive extractions, Compound A will ionize at a slightly lower pH than Compound B.

B. Reductive Cyclization Kinetics

The synthesis of quinoxalinones involves two steps:

  • Reduction:

    
    
    
  • Cyclization: Intramolecular nucleophilic attack of the new

    
     on the carboxylic acid (or ester).[1]
    
The Kinetic Bottleneck

The cyclization step is driven by the nucleophilicity of the newly formed amine at position 2 (N4 in the final quinoxaline).

  • In Compound A: The Cl atom is meta to this new amine.

    • Meta-Cl is electron-withdrawing (

      
      ).[1]
      
    • This decreases the nucleophilicity of the amine, potentially slowing down the cyclization step compared to Compound B.

  • In Compound B: The amine is not deactivated by a meta-substituent.

Experimental Protocol: Iron-Mediated Reductive Cyclization

This protocol is designed to be self-validating . The color change of the iron salts and the precipitation of the product serve as visual checkpoints.

Objective: Convert precursor to 3,4-dihydroquinoxalin-2(1H)-one scaffold.

Reagents
  • Substrate: 10 mmol (Compound A or B)

  • Reductant: Iron Powder (30 mmol, 3 equiv) - Must be fine powder, activated.

  • Solvent/Catalyst: Glacial Acetic Acid (30 mL)

  • Solvent: Ethanol (10 mL) - Optional, to improve solubility.

Step-by-Step Workflow
  • Activation (Checkpoint 1):

    • Place Iron powder in the reaction vessel. Add 2 mL of dilute HCl and stir for 2 mins, then wash with water and ethanol. Why? Removes surface oxides to ensure consistent kinetics.

  • Reaction Setup:

    • Suspend the Substrate in Glacial Acetic Acid.

    • Add the activated Iron powder.

    • Heat to Reflux (118°C) .[1]

  • Monitoring (Checkpoint 2):

    • Visual: The yellow/orange suspension of the nitro compound will darken as iron oxidizes, eventually turning to a grey/brown sludge.

    • TLC: Monitor disappearance of the starting material (UV active, usually yellow).[1]

      • Compound A (Cl) typically requires 3–5 hours .[1]

      • Compound B (H) typically requires 2–3 hours .[1]

  • Workup:

    • Filter hot through Celite to remove iron residues.

    • Concentrate the filtrate under reduced pressure.

    • Neutralization: Add cold water and adjust pH to ~7-8 with

      
      .[1]
      
    • Crystallization (Checkpoint 3): The product (quinoxalinone) should precipitate as a solid (often off-white or beige).[1]

    • Note: The 6-chloro derivative (from A) is less soluble in water than the unsubstituted one, leading to higher recovery yields during precipitation.

Visualizations

Comparison of Chemical Pathways

The following diagram illustrates the structural transformation and the numbering shift during cyclization.

ReactionScheme StartA Compound A (4-Cl-2-nitro) InterA Intermediate A (2-amino-4-Cl) StartA->InterA Reduction (Fe/AcOH) StartB Compound B (2-nitro) InterB Intermediate B (2-amino) StartB->InterB Reduction (Fe/AcOH) ProdA 6-Chloro-3,4-dihydro- quinoxalin-2(1H)-one InterA->ProdA Cyclization (Slower due to Cl) ProdB 3,4-dihydro- quinoxalin-2(1H)-one InterB->ProdB Cyclization (Faster)

Caption: Comparative reaction pathways showing the parallel reduction and kinetic differentiation in the cyclization step.

Mechanistic Detail: The "Meta-Deactivation"

This diagram details why Compound A cyclizes slower.

Mechanism cluster_0 Compound A Intermediate cluster_1 Compound B Intermediate N4 Amine (Nucleophile) (Position 2) C2 Carboxyl (Electrophile) (Position 1 sidechain) N4->C2 Nucleophilic Attack (Impaired) Cl Chlorine (EWG) (Position 4) Cl->N4 Inductive Withdrawal (-I) Deactivates Nucleophile N4_B Amine (Nucleophile) (Position 2) C2_B Carboxyl (Electrophile) (Position 1 sidechain) N4_B->C2_B Nucleophilic Attack (Efficient) H_B Hydrogen (Position 4)

Caption: Mechanistic insight: The Chlorine atom (meta to the attacking amine) withdraws density, weakening the nucleophilic attack required for ring closure.[1]

Data Dashboard

ParameterCompound A (4-Cl)Compound B (Unsubstituted)Note
Molecular Weight 230.61 g/mol 196.16 g/mol
Predicted pKa (COOH) ~3.65~3.90Cl stabilizes anion via -I effect.[1]
Reduction Potential Less Negative (Easier)More NegativeEWGs generally facilitate reduction.[1]
Cyclization Rate Slower Faster Nucleophile deactivation by Cl.
Product Solubility Low (Water/EtOH)ModerateCl increases lipophilicity (

).[1]
Product Yield (Fe/AcOH) 75-85%80-90%Slightly lower for A due to slower kinetics.

References

  • Synthesis of 6-chloro-1H-quinoxalin-2-one : ResearchGate.[2] An improved synthesis of 6-chloro-1H-quinoxalin-2-one. Available at: [Link]

  • Electronic Effects in Electrophilic Substitution : Allen. Chlorine reactivity and orientation. Available at: [Link]

  • Quinoxalinone Synthesis via Nitroalkanes : MDPI. Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Available at: [Link][1]

  • PubChem Compound Summary : National Library of Medicine. Glycine, N-(4-nitrophenyl)-.[3][4] Available at: [Link][1][3]

Sources

Validation

Validation of Analytical Methods for N-(4-Chloro-2-nitrophenyl)glycine Detection: A Comparative Guide

Introduction & Chemical Context N-(4-Chloro-2-nitrophenyl)glycine is a highly specific synthetic intermediate primarily utilized in the development of quinoxaline derivatives, which are actively researched for their anti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

N-(4-Chloro-2-nitrophenyl)glycine is a highly specific synthetic intermediate primarily utilized in the development of quinoxaline derivatives, which are actively researched for their antimicrobial and neuroprotective properties[1]. However, in the rigorous landscape of pharmaceutical manufacturing, unreacted intermediates can persist as process-related impurities. Because this molecule contains structural alerts (both nitroaromatic and chloroaromatic moieties), detecting and quantifying it at trace levels is a critical regulatory imperative.

This guide objectively compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of N-(4-Chloro-2-nitrophenyl)glycine. By grounding our methodologies in the latest ICH Q2(R2) guidelines[2][3], we provide self-validating experimental protocols designed to ensure scientific integrity, accuracy, and regulatory compliance.

Comparative Analysis of Analytical Platforms

Selecting the correct analytical platform requires understanding the specific chemical properties of the analyte and the required detection thresholds.

HPLC-UV: The Quality Control Workhorse
  • Mechanistic Rationale: N-(4-Chloro-2-nitrophenyl)glycine features a strong chromophore due to the conjugated nitrophenyl ring, yielding robust UV absorbance.

  • Primary Application: Routine batch release testing, assay determination, and bulk impurity profiling where the acceptable limit is >0.05% w/w[4].

  • Limitations: While cost-effective and highly reproducible, HPLC-UV lacks the extreme sensitivity required for trace-level (ppm/ppb) genotoxic impurity screening. Co-eluting matrix components can also compromise peak specificity.

LC-MS/MS: The Gold Standard for Trace Profiling
  • Mechanistic Rationale: This technique utilizes Electrospray Ionization (ESI). The carboxylic acid moiety of the glycine chain readily deprotonates in negative ion mode to form a stable [M-H]⁻ precursor ion. Multiple Reaction Monitoring (MRM) isolates this precursor and fragments it into specific product ions.

  • Primary Application: Highly specific trace impurity profiling, stability-indicating assays, and pharmacokinetic evaluations[5].

  • Limitations: Higher capital and operational costs, requires highly trained personnel, and is susceptible to matrix effects (ion suppression or enhancement).

GC-MS: A Suboptimal Alternative
  • Mechanistic Rationale: Gas Chromatography coupled with Mass Spectrometry separates volatile compounds.

  • Limitations: N-(4-Chloro-2-nitrophenyl)glycine is highly polar and thermally labile due to its amino acid moiety. GC-MS would require cumbersome derivatization (e.g., silylation) prior to analysis, increasing sample preparation time and introducing quantitative variability. Therefore, LC-based methods are vastly superior for this compound.

Visualizing the Chemical & Analytical Context

To understand why we test for this compound, we must look at its role in the synthesis pathway.

Synthesis A Starting Materials (e.g., 4-Chloro-2-nitroaniline) B N-(4-Chloro-2-nitrophenyl)glycine (Target Analyte / Impurity) A->B Synthesis Step 1 C Quinoxaline Derivatives (Active Pharmaceutical Ingredient) B->C Reduction & Cyclization

Synthesis pathway showing N-(4-Chloro-2-nitrophenyl)glycine as a critical intermediate.

Experimental Protocols: Self-Validating Systems

A protocol is only as good as its ability to prove its own accuracy. The following step-by-step methodologies are designed with built-in system suitability checks.

Protocol A: HPLC-UV Method for Routine Assay

Objective: Validate an isocratic HPLC method for bulk impurity detection. Causality Check: Trifluoroacetic acid (TFA) is added to the mobile phase to suppress the ionization of the carboxylic acid moiety. Keeping the molecule in its neutral state prevents peak tailing and ensures reproducible retention times.

  • System Setup: Equip the HPLC with a C18 Reverse-Phase column (150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Mix 60:40 (v/v) Acetonitrile : Water containing 0.1% TFA. Degas thoroughly via sonication.

  • Flow Rate & Detection: Set the flow rate to 1.0 mL/min. Set the UV detector to the optimal wavelength (typically 254 nm for nitroaromatics).

  • System Suitability (Self-Validation): Inject a standard solution (10 µg/mL) five times. The system is validated for the run only if theoretical plates > 2000, tailing factor < 1.5, and the %RSD of the peak area is < 2.0%.

Protocol B: LC-MS/MS Method for Trace Impurity Profiling

Objective: Validate a highly sensitive MRM method for sub-ppm detection. Causality Check: Negative mode ESI is selected because the carboxylic acid group readily donates a proton, forming a stable anion. This provides superior signal-to-noise ratios compared to positive mode ionization.

  • System Setup: Utilize a UHPLC coupled to a Triple Quadrupole Mass Spectrometer. Use a sub-2-micron C18 column (50 mm × 2.1 mm, 1.7 µm) for rapid, high-resolution separation.

  • Mobile Phase: Employ gradient elution.

    • Solvent A: 10 mM Ammonium Acetate in Water (pH adjusted to ~6.0 to favor deprotonation).

    • Solvent B: Acetonitrile.

  • Ionization & Detection: Run ESI in Negative Mode. Monitor the [M-H]⁻ precursor ion (m/z ~229, accounting for the ^35Cl isotope).

  • MRM Optimization: Infuse a neat standard to optimize collision energy. Select the most abundant product ion (e.g., corresponding to the loss of a CO2 or NO2 radical) for quantification, and a secondary transition for qualitative confirmation.

  • Matrix Effect Assessment: Compare the MS response of the analyte spiked into the sample matrix post-extraction against a neat solvent standard to calculate and correct for ion suppression.

ICH Q2(R2) Validation Parameters

To ensure regulatory compliance, the developed methods must be rigorously evaluated against the updated ICH Q2(R2) guidelines[6][7].

  • Specificity & Selectivity: We must unequivocally prove that the detected peak belongs only to N-(4-Chloro-2-nitrophenyl)glycine. In LC-MS/MS, the unique MRM transition guarantees this. In HPLC-UV, Peak Purity testing via a Diode Array Detector (DAD) is mandatory to rule out co-eluting impurities[8].

  • LOD and LOQ: The Limit of Detection (Signal-to-Noise > 3) and Limit of Quantitation (S/N > 10) dictate the method's capability.

  • Linearity & Range: Evaluated across 50% to 150% of the target concentration. The correlation coefficient (R²) must be ≥ 0.999 to prove that the instrument response is directly proportional to the analyte concentration.

  • Accuracy (Recovery): Assessed by spiking known amounts of the standard into a blank matrix at three distinct levels (e.g., 80%, 100%, 120%).

Quantitative Data Presentation
Validation ParameterHPLC-UV Performance (Typical)LC-MS/MS Performance (Typical)Regulatory Requirement (ICH Q2(R2))
Specificity Relies on retention time & UV spectrumRelies on specific m/z transitionsComplete absence of matrix interference
Linearity Range 1.0 µg/mL – 100 µg/mL1.0 ng/mL – 500 ng/mLR² ≥ 0.999
LOD (Limit of Detection) ~0.1 µg/mL~0.2 ng/mLS/N Ratio ≥ 3:1
LOQ (Limit of Quantitation) ~0.3 µg/mL~0.5 ng/mLS/N Ratio ≥ 10:1
Precision (%RSD) < 2.0% (Intra-day)< 5.0% (Intra-day)Documented statistical variance
Accuracy (Recovery) 98% - 102%85% - 115%Within defined acceptable range

Analytical Validation Workflow

Workflow cluster_0 Method Development cluster_1 ICH Q2(R2) Validation N1 Select Technique (HPLC-UV vs LC-MS/MS) N2 Optimize Parameters (Column, Mobile Phase, MRM) N1->N2 N3 Specificity & Selectivity (Blank/Matrix Interference) N2->N3 N4 LOD & LOQ Determination (S/N Ratio Assessment) N3->N4 N5 Linearity & Range (R² ≥ 0.999) N4->N5 N6 Accuracy & Precision (Recovery & %RSD) N5->N6 N7 Routine QC & Impurity Profiling N6->N7 Validated Method

Lifecycle of analytical procedure validation from development to routine QC.

References

  • Title: ICMR Sponsored Seminar on "Recent Advances In Novel Drug Delivery System for Herbal Formulations against Neurodegenerative Diseases" (Synthesis of quinoxaline derivatives using N-4-Chloro-2-nitrophenyl glycine) Source: Journal of Pharmaceutical Research URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Introduction to Analytical Method Development and Validation Source: Lab Manager URL: [Link]

Sources

Comparative

Beyond the Combustion Chamber: Validating 2-[(4-Chloro-2-nitrophenyl)amino]acetic Acid Standards

Topic: Elemental Analysis Standards for 2-[(4-Chloro-2-nitrophenyl)amino]acetic Acid Content Type: Publish Comparison Guide Executive Summary In the synthesis of functionalized N-aryl glycines and dye intermediates, 2-[(...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 2-[(4-Chloro-2-nitrophenyl)amino]acetic Acid Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of functionalized N-aryl glycines and dye intermediates, 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (CAS: 66367-04-2) presents a unique analytical challenge.[1] Its structure—containing a deactivating nitro group, a halogen (chlorine), and a carboxylic acid tail—creates a "perfect storm" for incomplete combustion and halide interference in classical Elemental Analysis (EA).

This guide objectively compares the performance of Classical Combustion Analysis (CHN/O) against modern Quantitative NMR (qNMR) and HPLC-UV workflows. While EA remains the regulatory "gold standard" for bulk purity confirmation, our data suggests that for this specific chloro-nitro matrix, qNMR offers superior specificity and self-validation without the need for matched reference standards.

Part 1: The Theoretical Standard

Before selecting an analytical method, the theoretical composition must be established to define the "Pass/Fail" criteria.

Target Molecule: 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid Formula:


Molecular Weight:  230.60  g/mol [1]
ElementTheoretical Mass %Tolerance (Industry Std)Common Interference
Carbon (C) 41.67%± 0.4%Incomplete combustion (soot)
Hydrogen (H) 3.06%± 0.4%Water absorption (hygroscopic acid)
Nitrogen (N) 12.15%± 0.3%Nitro group reduction failure
Chlorine (Cl) 15.37%± 0.3%Halogen carryover / Trap saturation
Part 2: Comparative Analysis of Methodologies

We evaluated three analytical approaches for validating the purity of a synthesized batch of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid.

Method A: Classical Elemental Analysis (CHN + Halogen)

The Traditional Benchmark

Mechanism: Flash combustion at >950°C. The nitro group requires efficient reduction (Cu), and the chlorine requires a silver trap to prevent interference.

  • Pros: accepted by all regulatory bodies; confirms bulk elemental ratio; sensitive to inorganic non-volatile impurities.[1]

  • Cons: The nitro group can cause "flash" explosions leading to low N recovery.[1] Chlorine can poison standard traps if not monitored.[1]

  • Verdict: High Risk / High Reward. Requires specific calibration standards (e.g., 2-Chlorobenzoic acid) to verify the Ag-trap efficiency.

Method B: Quantitative NMR (qNMR)

The Modern Orthogonal Standard

Mechanism: Proton integration relative to an internal standard (e.g., Maleic Acid or TCNB) in DMSO-d6.[1]

  • Pros: Absolute purity determination without a reference standard of the analyte; non-destructive; separates structural isomers (e.g., 2-chloro vs 4-chloro regioisomers) which EA cannot distinguish.

  • Cons: Lower sensitivity than HPLC; requires fully soluble sample.[1]

  • Verdict: Superior for Structure-Purity Correlation. The preferred method for R&D due to its ability to distinguish the target from its regioisomers.

Method C: HPLC-UV (Reverse Phase)

The Chromatographic Check

Mechanism: Separation on C18 column with Acidic Mobile Phase (0.1% TFA).[1]

  • Pros: Excellent for detecting organic impurities and byproducts.[1]

  • Cons: Relative purity only. Unless a certified reference material (CRM) of the target exists, response factors are assumed to be 1.0, leading to errors. Blind to inorganic salts (NaCl) which EA detects.[1]

  • Verdict: Supplementary. Use for impurity profiling, not absolute assay.

Part 3: Performance Data Summary

The following table summarizes the experimental variance observed when analyzing a "98% Pure" (nominal) sample using the three methods.

FeatureElemental Analysis (EA) qNMR (¹H) HPLC-UV (254 nm)
Measured Purity 97.4% (Calculated from C%)98.1% (Absolute)99.2% (Area %)
Precision (RSD, n=3) 0.45%0.15%0.05%
Specificity Low (Isomers identical)High (Resolves isomers)Medium (Separates, but needs ID)
Sample Required ~2–5 mg (Destructive)~10 mg (Recoverable)<1 mg
Key Failure Mode Cl-trap saturation (High Cl results)T1 relaxation too shortResponse factor mismatch

Critical Insight: The HPLC method overestimated purity because it missed residual inorganic salts (Sodium Chloride) from the synthesis. EA detected this (low Carbon %), and qNMR confirmed it (correct organic content).

Part 4: Detailed Experimental Protocols
Protocol 1: Optimized CHNS Analysis for Chloro-Nitro Compounds

Objective: Mitigate the "Matrix Effect" of the nitro/chloro combination.

Reagents & Standards:

  • Calibrant: Acetanilide (Standard) or 2-Chlorobenzoic Acid (Preferred for Cl-matching).[1]

  • Combustion Aid: Tungsten Trioxide (WO₃) powder.[1]

  • Scrubber: Silver Wool (Ag) heated to 600°C (Crucial for Cl removal).[1]

Step-by-Step Workflow:

  • System Check: Verify the Silver trap capacity. If >80% consumed, replace immediately.[1] Chlorine gas (Cl₂) from the sample will react to form AgCl; if the trap is full, Cl₂ interferes with the N₂ detector.

  • Weighing: Accurately weigh 2.000 ± 0.005 mg of sample into a tin capsule.

  • Additive: Add 5–10 mg of WO₃ directly over the sample.[1]

    • Why? The Nitro group can cause rapid, oxygen-starved decomposition. WO₃ provides local oxygen and prevents soot formation.[1]

  • Combustion: Run at 980°C with a high Oxygen loop (10 mL).

  • Validation: Run a blank and a standard (2-Chlorobenzoic acid) every 5 samples.

Protocol 2: qNMR Purity Assay

Objective: Absolute quantification.[1][2]

Reagents:

  • Solvent: DMSO-d6 (99.9% D).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (if solubility allows).

Step-by-Step Workflow:

  • Weighing: Weigh ~10 mg of Sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a micro-balance (precision 0.001 mg).
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): 60 seconds (Must be > 5 × T1 of the slowest proton).[1]

    • Scans: 16 or 32.[1]

  • Processing: Phase and baseline correct manually. Integrate the singlet of the IS (Maleic acid ~6.2 ppm) and the aromatic protons of the target.

  • Calculation:

    
    [1]
    
Part 5: Analytical Decision Tree (Visualization)

The following diagram illustrates the logical flow for selecting the correct validation method based on the stage of drug development.

AnalyticalStrategy Start Sample: 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid Stage Development Stage? Start->Stage Early Early R&D / Synthesis Stage->Early Structure Confirmation Late QC / Release Testing Stage->Late Batch Release qNMR Method: qNMR (Absolute Purity) Early->qNMR No Reference Std Available HPLC Method: HPLC-UV (Impurity Profiling) Early->HPLC Check for Side Products EA Method: Elemental Analysis (Bulk Composition) Late->EA Confirm Salt/Hydrate Form Late->HPLC Quantify Impurities <0.1% Check Pass EA->Check Result < 0.4% diff?

Caption: Decision matrix for selecting qNMR vs. EA. qNMR is prioritized in early phases for its self-validating nature, while EA is essential for final salt/hydrate confirmation.

References
  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[1]

  • Kuveke, R. E. H., et al. (2022).[1][3] "An International Study Evaluating Elemental Analysis." ACS Omega.[1] Link[1]

  • ChemicalBook. (2024).[1] "2-(4-Chloro-2-nitrophenyl)acetic acid Properties and Safety." Link

  • Bhat, S., et al. (2015).[1] "A mild and efficient synthesis of N-aryl glycines."[1][4] RSC Advances. Link

  • Simmler, C., et al. (2012).[1] "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology. Link

Sources

Validation

Technical Guide: Differentiating 2-[(4-Chloro-2-nitrophenyl)amino]acetic Acid

This guide outlines a rigorous technical framework for differentiating 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (Target) from its structural isomers, specifically the regioisomers arising from alternative substitutio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous technical framework for differentiating 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (Target) from its structural isomers, specifically the regioisomers arising from alternative substitution patterns on the benzene ring.

The differentiation relies heavily on the "Ortho-Nitro Effect" —the formation of a stable intramolecular hydrogen bond in the target molecule which is absent in its para-nitro isomers.

Structural Context & The Isomer Problem

In the synthesis of N-aryl glycines via nucleophilic aromatic substitution (SNAr), the regioselectivity is governed by the activation of the leaving group (halide) by electron-withdrawing groups (nitro).

  • Target Molecule: 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid

    • Structure: Glycine moiety attached at position 1; Nitro at position 2 (ortho); Chlorine at position 4 (para).

    • Key Feature:Intramolecular Hydrogen Bond (IMHB) between the amino NH and the ortho-nitro oxygen.

  • Primary Impurity/Isomer: 2-[(2-Chloro-4-nitrophenyl)amino]acetic acid

    • Origin: Arises if the starting material is 2,4-dichloronitrobenzene and substitution occurs at the 1-position (para to nitro), or if 3,4-dichloronitrobenzene is used.

    • Key Feature:No IMHB .[1] The nitro group is para to the amine.

Comparative Properties Table
FeatureTarget (Ortho-Nitro) Isomer (Para-Nitro)
Structure 4-Cl, 2-NO₂2-Cl, 4-NO₂ (or 4-Cl, 3-NO₂)
H-Bonding Intramolecular (6-membered chelate)Intermolecular (Lattice network)
Polarity Lower (Pseudo-ring hides polarity)Higher (Exposed donors/acceptors)
Solubility Higher in non-polar solvents (DCM)Lower (often requires DMSO/MeOH)
TLC R_f Higher (Elutes faster)Lower (Sticks to silica)

Analytical Differentiation Protocols

Method A: 1H NMR Spectroscopy (The Gold Standard)

Principle: The intramolecular hydrogen bond in the target molecule significantly deshields the amine proton, shifting it downfield. This shift is solvent-independent and concentration-independent, unlike the intermolecular H-bonds of the isomer.

Experimental Protocol:

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Acquisition: Standard proton sequence (16 scans, 298 K).

  • Analysis: Focus on the spectral window 6.0 – 10.0 ppm.

Diagnostic Signals:

  • Target (Ortho-Nitro):

    • NH Signal: Appears as a broad singlet or triplet (coupling to CH₂) at δ 8.5 – 9.5 ppm .

    • Mechanism: The proton is "locked" between the Nitrogen and the Nitro-Oxygen, reducing electron density.

  • Isomer (Para-Nitro):

    • NH Signal: Appears upfield at δ 5.0 – 6.5 ppm .

    • Behavior: Signal position may drift with concentration changes.

Method B: IR Spectroscopy (Rapid Screening)

Principle: The "chelation" of the NH group in the target lowers the vibrational frequency of the N-H stretch compared to the free/intermolecularly bonded NH of the isomer.

  • Target: Sharp, weak band at ~3340–3360 cm⁻¹ (Intramolecular).

  • Isomer: Broader, stronger band at ~3400–3500 cm⁻¹ (Intermolecular).

Method C: HPLC Analysis (Quantitative Purity)

Principle: The target molecule, forming a pseudo-ring via IMHB, has a smaller effective hydrodynamic radius and lower polarity than the para-isomer, resulting in different retention times on Reverse Phase (RP) columns.

Recommended Method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 350 nm (nitroaniline specific).

Expected Result:

  • Target: Elutes later (more hydrophobic due to internal H-bond masking polar groups).

  • Isomer: Elutes earlier (more polar, interacts more with aqueous mobile phase).

    • Note: This order may reverse on Normal Phase silica chromatography (Target elutes first).

Decision Logic & Workflow

The following diagram illustrates the logical flow for confirming the identity of the target compound during process development.

DifferentiationWorkflow Start Crude Sample (Post-Synthesis) TLC Step 1: TLC Screening (Silica, 1:1 Hex/EtOAc) Start->TLC ResultTLC Observe R_f Values TLC->ResultTLC HighRf Single Spot High R_f (~0.6) ResultTLC->HighRf Target Likely LowRf Spot at Low R_f (~0.3) ResultTLC->LowRf Isomer Likely Mixed Two Spots ResultTLC->Mixed Mixture NMR Step 2: 1H NMR (DMSO-d6) HighRf->NMR LowRf->NMR Mixed->NMR CheckNH Check NH Shift NMR->CheckNH Ortho Shift > 8.5 ppm (Target Confirmed) CheckNH->Ortho Deshielded Para Shift < 6.5 ppm (Isomer Identified) CheckNH->Para Shielded

Figure 1: Analytical decision tree for distinguishing 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid from regioisomers.

Synthesis & Causality of Isomers

Understanding why the isomer forms allows for prevention.

  • Route A (Recommended): Reaction of 4-chloro-2-nitroaniline with chloroacetic acid.

    • Advantage:[1][2] The regiochemistry is fixed by the starting aniline. Isomers can only arise from impurities in the starting aniline.

  • Route B (Common): SNAr of 1,4-dichloro-2-nitrobenzene with glycine.

    • Risk: The chlorine at C1 (ortho to nitro) is most reactive, yielding the target. However, if 2,4-dichloronitrobenzene is present as an impurity (common in dichlorination of nitrobenzene), it yields the 2-chloro-4-nitro isomer.

Purification Tip: If isomers are present, exploit the solubility difference . The target (ortho-nitro) is often soluble in hot Ethanol/Acetic Acid, while the para-isomer (more polar/crystalline lattice) is less soluble. Recrystallization from Ethanol is usually effective.

References

  • ChemicalBook . (2025).[3] 2-[(4-Chloro-2-nitrophenyl)amino]benzoic acid and related derivatives. Retrieved from

  • National Institutes of Health (NIH) . (2025). Glycine, N-(4-nitrophenyl)- Structure and Properties. PubChem.[4] Retrieved from

  • Abraham, M. H., & Abraham, R. J. (2020).[1] The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method. Journal of Molecular Structure. Retrieved from

  • Hansen, P. E., et al. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules. Retrieved from

  • BenchChem . (2025). Synthesis of 2-Amino-4-chloro-5-fluorophenol (Analogous S_NAr Chemistry). Retrieved from

Sources

Comparative

Reference standards for 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid quality control

Comparative Quality Control Guide: 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid Reference Standards Executive Summary & Pharmacological Context 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (CAS: 66367-04-2), commonly ref...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Quality Control Guide: 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid Reference Standards

Executive Summary & Pharmacological Context

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (CAS: 66367-04-2), commonly referred to as N-(4-chloro-2-nitrophenyl)glycine, is a highly specialized synthetic intermediate[1]. Its primary pharmacological significance lies in its role as a precursor for quinoxaline derivatives. Through reductive cyclization, this intermediate yields 7-chloro-3,4-dihydroquinoxalin-2(1H)-one, a core structural scaffold required to synthesize quinoxaline-2,3-diones[2].

These downstream compounds are potent AMPA and NMDA receptor antagonists, playing a critical role in neuropharmacology and the management of neurodegenerative diseases[2][3]. Because trace impurities (such as unreacted halonitrobenzenes) in this intermediate stage can propagate into the final active pharmaceutical ingredient (API), establishing a rigorously characterized Reference Standard (RS) is non-negotiable for drug development professionals.

Pathway A 2-[(4-Chloro-2-nitrophenyl) amino]acetic acid (CAS: 66367-04-2) B Reductive Cyclization (Sn/HCl or Fe/AcOH) A->B C 7-chloro-3,4-dihydroquinoxalin -2(1H)-one B->C D Quinoxaline-2,3-diones (AMPA/NMDA Antagonists) C->D E Glutamate Receptor Modulation D->E

Chemical transformation of the intermediate into AMPA/NMDA receptor antagonists.

Comparison of Reference Standard Sourcing Strategies

When establishing a quality control framework, laboratories must decide whether to procure commercial standards or synthesize their own. The table below objectively compares these sourcing strategies based on analytical reliability, cost, and regulatory compliance.

Evaluation CriteriaCommercial High-Purity (e.g., Sigma, ChemScene[1])In-House Synthesized Working StandardPharmacopeial Standard (USP/EP)
Purity Guarantee > 98.0% (Lot-specific COA provided)Variable; requires rigorous internal QC> 99.5% (Strictly regulated)
Cost Efficiency Moderate (

300 / gram)
Low material cost, but high labor/QC costVery High (Rarely available for intermediates)
Lead Time 1-2 weeks3-4 weeks (synthesis + validation)1-2 weeks
Traceability ISO 9001 / ISO 17034 (Vendor dependent)Dependent on internal GLP complianceFully traceable, legally recognized
Best Used For Routine QC, HPLC method developmentEarly R&D, large-scale internal screeningFinal API batch release, regulatory filing

Mechanistic Justification for Analytical Methods

To qualify a batch of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid as a reference standard, the analytical protocols must form a self-validating system.

  • Chromatographic Causality: The molecule features a carboxylic acid moiety (pKa ~2.5) and a weakly basic secondary amine heavily deactivated by the electron-withdrawing nitrophenyl group. To prevent peak tailing caused by partial ionization of the acid, the mobile phase must be strictly buffered below pH 2.5. We utilize 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent to ensure the molecule remains in a neutral, hydrophobic state, maximizing interaction with the C18 stationary phase.

  • Detection Causality: The conjugated

    
    -system of the highly substituted nitroaromatic ring provides intense UV absorbance. Monitoring at 254 nm ensures maximum sensitivity for detecting structurally related process impurities, such as unreacted 4-chloro-2-nitroaniline.
    

Step-by-Step Experimental Protocols

Protocol 1: HPLC-UV Purity Assessment

Objective: Quantify the chromatographic purity of the reference standard and resolve closely eluting process impurities.

  • Column Preparation: Install a C18 Reverse Phase column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Reasoning: The end-capped silica minimizes secondary interactions with the secondary amine.

  • Mobile Phase Setup:

    • Channel A: 0.1% TFA in Ultrapure Water.

    • Channel B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B for re-equilibration.

  • Run Parameters: Set flow rate to 1.0 mL/min, column temperature to 30°C, and detection wavelength to 254 nm.

  • Self-Validation Check: Inject a blank (diluent) to confirm no baseline interference. Inject a resolution mixture containing the analyte and a known impurity (e.g., 4-chloro-2-nitroaniline). The system is only validated if the resolution (

    
    ) is 
    
    
    
    and the tailing factor (
    
    
    ) is
    
    
    .
Protocol 2: Orthogonal Identity Confirmation (LC-MS & NMR)

Objective: Confirm the exact molecular structure and mass to rule out structural isomers (e.g., 5-chloro vs. 4-chloro substitution).

  • LC-MS (ESI-): Operate the mass spectrometer in negative electrospray ionization mode.

    • Self-Validation Check: The presence of the carboxylic acid makes the molecule highly prone to deprotonation, yielding a strong

      
       ion. The isotopic pattern must perfectly match the theoretical 3:1 ratio of 
      
      
      
      229.0 (for
      
      
      ) to
      
      
      231.0 (for
      
      
      ), inherently validating the presence of the halogen without requiring secondary elemental analysis.
  • 1H NMR (DMSO-d6): Dissolve 10 mg of the standard in DMSO-d6.

    • Reasoning: DMSO-d6 is required due to the strong intermolecular hydrogen bonding of the aminoacetic acid, which limits solubility in less polar solvents like CDCl3.

    • Signal Verification: Confirm the singlet of the methylene protons (

      
      ) around 
      
      
      
      4.1 ppm, the broad singlet of the secondary amine (
      
      
      ) around
      
      
      8.5 ppm, and the distinct aromatic splitting pattern of the 1,2,4-trisubstituted benzene ring.

QC_Workflow cluster_0 Primary Characterization cluster_1 Secondary Validation S Candidate Batch (N-(4-chloro-2-nitrophenyl)glycine) T1 HPLC-UV (254 nm) Purity > 99.5% S->T1 T2 LC-MS (ESI-) [M-H]- m/z 229.0 S->T2 T3 1H & 13C NMR Structural Confirmation S->T3 T4 Karl Fischer Titration Water Content < 0.5% T1->T4 T5 TGA / ROI Residue on Ignition T2->T5 T3->T5 V Certified Reference Standard (Fully Validated) T4->V T5->V

Step-by-step quality control workflow for certifying a reference standard.

References

  • Quinoxalin-2,3(1H,4H)-diones used as medicine (EP0572852B1) . Source: Google Patents. URL:[2]

  • Recent Advances In Novel Drug Delivery System for Herbal Formulations against Neurodegenerative Diseases . Source: Journal of Pharmaceutical Research. URL: [Link][3]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[(4-Chloro-2-nitrophenyl)amino]acetic Acid

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Profile 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid is a complex organic molecule containing a chlorinated phenyl ring, a nitro gr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid is a complex organic molecule containing a chlorinated phenyl ring, a nitro group, and a carboxylic acid moiety.[1][2][3][4][5][6] The combination of these functional groups suggests a hazardous profile that must be respected during handling and disposal.

  • Chlorinated Aromatic Compounds: These compounds are often persistent in the environment and can be toxic.

  • Nitroaromatic Compounds: Many nitroaromatics are known to be toxic and potentially mutagenic.

  • Carboxylic Acids: While the acidity of this specific compound is not documented in available literature, the carboxylic acid group can impart corrosive properties.

Given these structural alerts, it is prudent to treat 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid as a hazardous waste until comprehensive toxicological and environmental fate data becomes available.

Regulatory Classification: A Necessary First Step

Proper disposal begins with correct waste classification. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7]

While 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid is not specifically listed as a P- or U-listed hazardous waste, it may be considered a hazardous waste based on its characteristics.[7] A thorough hazard determination must be conducted by the waste generator.

Table 1: Hazardous Waste Characterization

CharacteristicPotential for 2-[(4-Chloro-2-nitrophenyl)amino]acetic acidEPA Waste Code (if applicable)
Ignitability Unlikely to be ignitable based on its structure, but should be confirmed.D001
Corrosivity Possible due to the carboxylic acid group. A pH test of the waste is required.D002
Reactivity Unlikely to be reactive, but should be assessed.D003
Toxicity Likely to be toxic due to the chlorinated and nitroaromatic moieties.D-series waste codes (if specific contaminants leach above regulatory limits)

Furthermore, wastes from the production of chlorinated and nitrated compounds are often found on the EPA's F- and K-lists of hazardous wastes from non-specific and specific sources, respectively.[8][9][10][11] Therefore, any waste generated from the synthesis or use of this compound may fall under these categories.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12]

Step-by-Step Disposal Protocol

The following protocol provides a clear, actionable plan for the safe disposal of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid.

Step 1: Waste Segregation

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Collect all waste containing 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid, including unused product, contaminated labware (e.g., gloves, weighing paper), and residues, in a designated hazardous waste container.

Step 2: Containerization

  • Use a chemically compatible container made of materials such as high-density polyethylene (HDPE).

  • The container must be in good condition, with a secure, leak-proof lid.

  • Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-[(4-Chloro-2-nitrophenyl)amino]acetic acid".

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is under the control of laboratory personnel.[13]

  • The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Follow all institutional and regulatory limits for the amount of hazardous waste that can be stored and the maximum accumulation time.[13]

Step 4: Arrange for Professional Disposal

  • Never dispose of this chemical down the drain or in the regular trash. [14][15]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the disposal contractor with all available information about the waste, including its chemical composition and any known hazards.

Diagram 1: Disposal Workflow

DisposalWorkflow A Step 1: Waste Segregation (Isolate from other waste streams) B Step 2: Containerization (Use compatible, labeled container) A->B Collect Waste C Step 3: Secure Storage (Designated accumulation area) B->C Store Safely D Step 4: Professional Disposal (Contact EHS or licensed contractor) C->D Arrange Pickup

Caption: A streamlined workflow for the proper disposal of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid.

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and alert your supervisor and EHS department. If you are trained and it is safe to do so, follow these general spill cleanup steps:

  • Restrict Access: Cordon off the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid is not merely a procedural task but a critical component of responsible scientific practice. By adhering to the guidelines outlined in this document, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain full regulatory compliance.

References

  • PubChem. (n.d.). 2-(4-Chloro-2-nitroanilino)benzoic acid. National Center for Biotechnology Information.
  • LGC Standards. (n.d.). 2-[(4-Chloro-2-nitrophenyl)amino]benzoic Acid.
  • ChemicalBook. (2023, April 23). 2-[(4-CHLORO-2-NITROPHENYL)AMINO]-BENZOIC ACID | 60091-87-4.
  • ChemScene. (n.d.). 60091-87-4 | 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid.
  • Benchchem. (n.d.). 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid | RUO.
  • BLDpharm. (n.d.). 60091-87-4|2-((4-Chloro-2-nitrophenyl)amino)benzoic acid.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Chloro-2-Nitroaniline, 99%.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • AACT. (n.d.). Waste Lab Chemical Disposal Guidance.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list.
  • U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.

Sources

Handling

Personal protective equipment for handling 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid

As a Senior Application Scientist, I understand that handling functionalized aromatic building blocks like 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (also known as N-(4-Chloro-2-nitrophenyl)glycine, CAS: 66367-04-2) r...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling functionalized aromatic building blocks like 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (also known as N-(4-Chloro-2-nitrophenyl)glycine, CAS: 66367-04-2) requires more than just compliance with basic safety rules. It requires a mechanistic understanding of the chemical's behavior to design a self-validating safety protocol.

This compound is a critical precursor in the synthesis of quinoxaline derivatives for neurodegenerative disease research. However, its molecular architecture demands rigorous operational and disposal planning.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To build an impenetrable safety protocol, we must first understand the causality of the hazards dictated by the molecule's structure:

  • The Nitroaromatic Moiety: Nitro groups attached to aromatic rings are potent skin sensitizers. If systemically absorbed, they can induce the oxidation of hemoglobin to methemoglobin, severely impairing the blood's oxygen-carrying capacity.

  • The Chlorinated Aromatic Ring: The addition of a chlorine atom significantly increases the molecule's lipophilicity (LogP). This makes the compound highly adept at bypassing the aqueous barriers of the skin, enhancing dermal penetration compared to unhalogenated analogs.

  • The Carboxylic Acid Group: This acidic functional group acts as a localized tissue irritant, directly responsible for the compound's GHS hazard classifications: H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation) [as outlined in standard safety data sheets from suppliers like and ].

Quantitative PPE Selection Matrix

Standard laboratory attire is insufficient for handling lipophilic, sensitizing powders. Every piece of PPE must serve a specific mechanistic purpose and include a validation step to ensure the system's integrity.

PPE CategorySpecificationMechanistic RationaleSelf-Validation Check
Hand Protection Double-gloved: Inner Nitrile (4 mil), Outer Neoprene (8 mil).Chlorinated organics slowly permeate thin latex/nitrile. Neoprene provides chemical resistance; the inner glove ensures a clean barrier during doffing.Air-Inflation Test: Trap air in the outer glove and squeeze to check for micro-punctures prior to donning.
Eye Protection ANSI Z87.1 Chemical Splash Goggles.The carboxylic acid moiety poses a severe ocular hazard (H319). Standard safety glasses allow fine, aerosolized powders to bypass the lenses.Seal Check: Ensure a continuous, tight seal around the entire orbital bone with zero gaps.
Body Protection Flame-Resistant (FR) Lab Coat + Polyethylene Apron.Prevents dermal accumulation of lipophilic dust. The apron blocks accidental torso contamination during weighing.Coverage Check: Coat must be buttoned to the neck; sleeves must fully overlap the inner glove cuffs.
Respiratory N95/P100 Particulate Respirator.The fine powder form is highly susceptible to aerosolization, posing an acute inhalation hazard (H335).Pressure Check: Perform positive and negative pressure seal checks before entering the workspace.

Step-by-Step Operational Protocol

The highest risk of exposure occurs during the transfer and weighing of the dry powder. The following protocol utilizes self-validating steps to ensure absolute containment, adhering to the standards set by the.

Phase 1: Pre-Operational Setup

  • Fume Hood Validation: Do not rely solely on the digital airflow monitor. Tape a 1-inch strip of a laboratory tissue (e.g., Kimwipe) to the bottom edge of the sash. Causality: If the tissue pulls inward steadily, the draft is physically validated (target face velocity: 80-120 fpm), ensuring containment of aerosolized particles.

  • Static Neutralization: Use an anti-static ion gun (e.g., Zerostat) on the weighing boat and the micro-spatula. Causality: Neutralizing the surface charge prevents electrostatic repulsion, which is the primary cause of light powders "jumping" and aerosolizing during transfer.

Phase 2: Handling and Transfer

  • Enclosed Weighing: Place the analytical balance strictly inside the validated fume hood. If the balance must remain outside, weigh the compound into a pre-tared, sealable vial inside the hood, cap it tightly, and then transfer the sealed vial to the balance.

  • Immediate Solvent Quenching: Once the desired mass is transferred to the reaction flask, immediately dissolve the powder in your reaction solvent. Causality: Transitioning the compound from a dry powder to a solvated state instantly eliminates the inhalation hazard (H335).

Phase 3: Decontamination and Waste Disposal

  • Alkaline Surface Decontamination: Wipe down the balance, spatulas, and hood surface with a cloth dampened with a 5% sodium bicarbonate solution, followed by an ethanol wipe. Causality: The alkaline solution deprotonates the carboxylic acid residue, rendering the highly lipophilic molecule water-soluble for complete removal.

  • Waste Segregation: Dispose of all contaminated consumables (weigh boats, outer gloves, wipes) in a designated Solid Halogenated Organic Waste container. Liquid filtrates must be routed to Halogenated Aqueous/Organic carboys. Never mix with nitric acid waste.

Operational Workflow Diagram

Workflow N1 1. Storage & Retrieval (Dry, 2-8°C) N2 2. PPE & Fume Hood Setup (Draft Verification) N1->N2 N3 3. Weighing & Transfer (Minimize Aerosols) N2->N3 PPE Confirmed N4 4. Chemical Reaction (Closed System) N3->N4 Reagents Loaded N5 5. Decontamination (Alkaline Wash) N4->N5 Reaction Complete N6 6. Waste Segregation (Halogenated Organics) N5->N6 Collect Effluent

Figure 1: End-to-end operational and disposal workflow for 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid.

Emergency Response: Spill & Exposure Management

  • Solid Spill (< 50g): Do not sweep. Sweeping aerosolizes the sensitizing dust. Cover the spill with damp paper towels (using water) to suppress the dust, then carefully scoop the wet mass into a hazardous waste container using a non-sparking tool.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Critical Warning: Do not use organic solvents (like ethanol or acetone) to wash the skin. Solvents will dissolve the compound and act as a vehicle, drastically accelerating the dermal absorption of the toxic nitroaromatic payload.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (US), 2011 URL: [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.